4,6,8-Trichloro-2-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6,8-trichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3F3N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGCOXVUWAKSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575955 | |
| Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-37-1 | |
| Record name | 4,6,8-Trichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological activities of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. This polychlorinated and trifluoromethylated quinoline derivative is a compound of interest in medicinal chemistry and materials science due to the known bioactivities of the quinoline scaffold. This document consolidates available data on the subject molecule and provides extrapolated information based on structurally related compounds to facilitate further research and development. All quantitative data is summarized in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Diagrams illustrating synthetic pathways and potential biological mechanisms are included to offer a comprehensive understanding of this compound.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of the quinoline core. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This compound combines these features, making it a promising candidate for investigation in drug discovery and as a building block in organic synthesis. This guide aims to provide a thorough understanding of its chemical characteristics.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 18706-37-1 | [1] |
| Molecular Formula | C₁₀H₃Cl₃F₃N | [1] |
| Molecular Weight | 300.5 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis and Reactivity
A definitive, published synthetic route for this compound is not currently available. However, a plausible synthetic pathway can be proposed based on established methods for the synthesis of related polychlorinated and trifluoromethylated quinolines. A potential approach involves the cyclization of a suitably substituted aniline with a trifluoromethyl-containing building block, followed by chlorination.
Proposed Synthetic Pathway
A potential synthetic route could start from a polychlorinated aniline and involve a cyclization reaction, such as the Combes or Friedländer synthesis, followed by further functionalization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4,6-trichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The cyclized product is expected to precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, carefully add 4-hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reactivity
The reactivity of this compound is dictated by the electron-deficient nature of the quinoline ring, which is enhanced by the presence of three chlorine atoms and a trifluoromethyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the quinoline ring are susceptible to nucleophilic attack. The C4-chloro position is generally the most reactive towards nucleophiles, followed by the C6 and C8 positions. This allows for selective functionalization with amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents.
Spectroscopic Data (Predicted)
No experimental NMR or mass spectra for this compound are publicly available. The following data are predicted based on the analysis of structurally similar compounds.[1][2][3][4]
NMR Spectroscopy (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| H-3 | 7.5 - 7.8 | s | |
| H-5 | 7.9 - 8.2 | d | J ≈ 2 |
| H-7 | 7.7 - 8.0 | d | J ≈ 2 |
| ¹³C NMR | |||
| C-2 | 145 - 150 | q | ²J(C,F) ≈ 35 |
| C-3 | 120 - 125 | ||
| C-4 | 148 - 153 | ||
| C-4a | 125 - 130 | ||
| C-5 | 128 - 133 | ||
| C-6 | 130 - 135 | ||
| C-7 | 126 - 131 | ||
| C-8 | 132 - 137 | ||
| C-8a | 146 - 151 | ||
| -CF₃ | 120 - 125 | q | ¹J(C,F) ≈ 275 |
| ¹⁹F NMR | |||
| -CF₃ | -60 to -65 | s |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Predicted Fragmentation Pathway:
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of substituted quinolines has demonstrated significant activity in several therapeutic areas.[5][6] The presence of multiple chlorine atoms and a trifluoromethyl group suggests that this compound could exhibit interesting biological properties.
Potential Anticancer Activity
Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6] Polychlorinated aromatic compounds have also been investigated for their cytotoxic effects.[7] It is plausible that this compound could display cytotoxicity against various cancer cell lines.
Potential Signaling Pathways Involved in Anticancer Activity:
Caption: Potential signaling pathways targeted by quinoline derivatives in cancer.
Potential Antiparasitic Activity
Quinolines are a cornerstone of antimalarial therapy, with compounds like chloroquine and mefloquine being well-known examples. The trifluoromethyl group is present in mefloquine and is known to be important for its activity. The presence of chlorine atoms on the quinoline ring can also influence antiparasitic efficacy.[8][9][10] Therefore, this compound warrants investigation for its potential activity against various parasites, including Plasmodium falciparum (malaria) and Leishmania species.[8]
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Analysis: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Safety and Handling
This compound should be handled with care in a laboratory setting. A Safety Data Sheet (SDS) for a related compound, 4-chloro-8-(trifluoromethyl)quinoline, indicates that it may cause skin and eye irritation and respiratory irritation.[8] It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
This compound is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and biology of related quinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a valuable resource for researchers initiating studies on this and similar polychlorinated, trifluoromethylated quinolines.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Quinolines: the role of substitution site in antileishmanial activity | CoLab [colab.ws]
- 6. ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antileishmanial activities of novel 3-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6,8-Trichloro-2-(trifluoromethyl)quinoline (CAS 18706-37-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is limited in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles in medicinal and synthetic chemistry. All quantitative data presented herein should be considered as estimations and require experimental validation.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Halogenation, particularly chlorination, further modulates the electronic and steric properties of the quinoline ring, often leading to enhanced biological potency.[3]
This technical guide provides a comprehensive overview of this compound, a molecule that combines these key structural features. While specific data for this compound is scarce, this document aims to provide a valuable resource by summarizing predicted physicochemical properties, outlining plausible synthetic routes, and discussing potential biological activities and mechanisms of action based on related structures.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties of this compound based on data from analogous compounds.[2]
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₃Cl₃F₃N | |
| Molecular Weight | 300.49 g/mol | |
| Melting Point (°C) | 85 - 110 | Estimated based on related chlorinated and trifluoromethylated quinolines. |
| Boiling Point (°C) | > 300 | Expected to be high due to molecular weight and polarity. |
| logP | 4.5 - 5.5 | The trifluoromethyl group and chlorine atoms significantly increase lipophilicity. |
| pKa (of conjugate acid) | 1.0 - 2.0 | The electron-withdrawing nature of the substituents is expected to decrease the basicity of the quinoline nitrogen. |
| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | High lipophilicity suggests low aqueous solubility. |
Synthesis and Characterization
While a specific synthetic protocol for this compound has not been reported, a plausible synthetic strategy can be devised based on established quinoline synthesis methodologies. A potential route could involve the cyclization of a suitably substituted aniline with a trifluoromethyl-containing building block, followed by chlorination steps.
Proposed Synthetic Pathway
A potential synthetic route could start from a polychlorinated aniline and involve a condensation reaction to form the quinoline ring, followed by functional group manipulations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach to Synthesis
The following is a generalized protocol that would require optimization for the specific synthesis of the target compound.
Step 1: Condensation
-
To a solution of 2,4,6-trichloroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate.
-
The mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine.
Step 2: Cyclization
-
The reaction mixture from Step 1 is added dropwise to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.
-
The reaction is maintained at this temperature for 30-60 minutes to facilitate cyclization.
-
After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration and washed with a cold solvent.
Step 3: Chlorination
-
The product from Step 2 is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are outlined below.
| Technique | Predicted Spectral Features |
| ¹H NMR | Two singlets or doublets in the aromatic region (7.5-8.5 ppm), corresponding to the protons at positions 3 and 5 (or 7). The exact chemical shifts and coupling constants would depend on the final confirmed structure. |
| ¹³C NMR | Approximately 10 distinct signals are expected. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. Carbons bearing chlorine atoms would show characteristic chemical shifts. |
| ¹⁹F NMR | A singlet for the CF₃ group, likely in the range of -60 to -70 ppm (relative to a standard like CFCl₃).[5] |
| IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching in the quinoline ring (~1600-1450), C-Cl stretching (~800-600), and strong C-F stretching bands (~1350-1100).[6] |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine and the trifluoromethyl group. |
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for this compound, the structural motifs present suggest potential as an anticancer or antimicrobial agent.[1][7]
Anticancer Potential
Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, or by inducing apoptosis.[8] The presence of the trifluoromethyl group can enhance the potency and selectivity of these interactions.[9]
Potential Signaling Pathways Targeted by Substituted Quinolines:
Caption: Potential inhibition of cancer signaling pathways by substituted quinolines.
Antimicrobial Potential
Quinolines are well-known for their antimicrobial properties. The fluoroquinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Halogenated quinolines have also shown activity against various bacteria and fungi.[10]
Proposed Experimental Workflow for Biological Evaluation:
Caption: A general workflow for the biological evaluation of a novel quinoline derivative.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. The combination of a polychlorinated quinoline core with a trifluoromethyl substituent suggests that it may possess potent biological activities. This technical guide provides a foundational understanding of this compound based on the established chemistry and pharmacology of related quinoline derivatives. Further experimental investigation is warranted to elucidate the precise physicochemical properties, develop an optimized synthetic route, and fully characterize the biological profile of this promising compound.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative. Due to its structural motifs, this compound is of significant interest in medicinal chemistry and drug discovery, particularly as a potential building block for protein degraders and other biologically active molecules. This document covers its molecular structure, physicochemical properties, a putative synthesis protocol, and methods for its characterization. Additionally, it explores the potential biological relevance of this class of compounds based on existing literature for structurally related molecules.
Molecular Structure and Properties
This compound possesses a quinoline core substituted with three chlorine atoms at positions 4, 6, and 8, and a trifluoromethyl group at position 2. The presence of multiple halogen atoms and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for chemical biology and drug development.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₃Cl₃F₃N | [1] |
| Molecular Weight | 300.5 g/mol | [1] |
| CAS Number | 18706-37-1 | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Storage | Room temperature | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Synthesis and Characterization
Putative Experimental Synthesis Protocol
The synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted aniline and involving cyclization and subsequent chlorination steps. A generalized workflow is depicted below.
Detailed Putative Protocol:
-
Synthesis of 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline:
-
To a solution of 2,4-dichloroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the mixture to facilitate the condensation reaction, followed by thermal cyclization to form the quinoline ring.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
-
Chlorination to this compound:
-
Treat the resulting 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
The structure of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region with signals corresponding to the protons on the quinoline ring. The number of signals and their splitting patterns would confirm the substitution pattern. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon and signals for the chlorinated aromatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as aromatic C-H stretching and bending vibrations. |
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance drug-like properties.
Trifluoromethylated quinolines have been investigated for a range of biological activities, including:
-
Anticancer Activity: Some quinoline-derived trifluoromethyl alcohols have shown potent growth inhibitory effects in zebrafish embryo models and in vitro cell proliferation assays, with some compounds exhibiting greater anticancer activity than cisplatin.[2]
-
Antiepileptic and Analgesic Properties: Novel quinoline-derived α-trifluoromethyl alcohols have been identified as potential antiepileptic and analgesic agents that act by blocking sodium channels.
-
Antifungal Activity: Certain fluorinated quinoline analogs have demonstrated significant antifungal activity against various fungal strains.[3]
Given its classification as a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The chloro-substituents could serve as synthetic handles for linking to a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
Hypothetical Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological evaluation of this compound or its derivatives.
Conclusion
This compound is a synthetically accessible compound with significant potential as a building block in drug discovery and chemical biology. Its unique substitution pattern suggests that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of targeted protein degradation. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.
References
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The presence of both chloro and trifluoromethyl substituents on the quinoline core suggests that this compound may possess unique physicochemical properties influencing its biological activity and formulation potential. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound, drawing upon data from structurally related compounds to infer its likely characteristics.
Core Physicochemical Properties
While specific experimental data for this compound is limited, its basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₃Cl₃F₃N | [2] |
| Molecular Weight | 300.5 g/mol | [2] |
| CAS Number | 18706-37-1 | [2] |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [2] |
Solubility Profile
For comparative purposes, the table below presents solubility data for structurally analogous quinoline derivatives.
| Compound | Solvent | Temperature (°C) | Solubility |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol, Dichloromethane, DMSO | Not Specified | Generally Soluble[6] |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO). Its solubility in alcohols like ethanol is also expected to be significant. Aqueous solubility is likely to be very low.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.[6]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., ethanol, DMSO, chloroform)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Calibration Standards: A stock solution of the test compound is prepared by accurately weighing a known amount and dissolving it in a known volume of the chosen solvent. A series of calibration standards are then prepared by serial dilution of the stock solution.[6]
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to ensure a saturated solution is formed with undissolved solid remaining.[6]
-
Equilibration: The vials are sealed and placed in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]
-
Separation of Undissolved Solid: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solid. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter.[6]
-
Quantification: The filtered supernatant is diluted with the same solvent to a concentration within the calibration curve range. The diluted samples and calibration standards are then analyzed by HPLC.[6]
-
Calculation of Solubility: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the dissolved compound in the diluted samples is determined from this curve, and the solubility is calculated by accounting for the dilution factor.[6]
Stability Profile
Specific stability data, such as degradation pathways or kinetics for this compound, is not available in the public domain. However, general insights can be drawn from related compounds. The trifluoromethyl group is known to enhance the metabolic stability of molecules due to the strength of the carbon-fluorine bond.[1][7] Some trifluoromethylated quinoline-phenol Schiff bases have demonstrated good stability under white-LED irradiation.[8]
It is recommended that this compound be stored at room temperature as per the supplier's information.[2] Like many quinoline derivatives, it may be sensitive to light and strong oxidizing agents over extended periods.[5]
Experimental Protocol for Stability Assessment
A general protocol to assess the stability of this compound in a solution under various conditions (e.g., pH, temperature, light) is outlined below.
Materials and Equipment:
-
This compound
-
A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)
-
Buffers of various pH values
-
Temperature-controlled chambers/incubators
-
Photostability chamber
-
HPLC system with a suitable detector
Procedure:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.
-
Stress Conditions:
-
pH Stability: Aliquots of the stock solution are diluted into buffers of different pH values (e.g., acidic, neutral, basic) and stored at a constant temperature.
-
Thermal Stability: Solutions of the compound are stored in temperature-controlled chambers at elevated temperatures.
-
Photostability: Solutions are exposed to a controlled light source in a photostability chamber. Control samples are kept in the dark.
-
-
Time-Point Analysis: At specified time intervals, samples are withdrawn from each stress condition.
-
Quantification: The concentration of the parent compound remaining in each sample is determined by HPLC. The appearance of any degradation products can also be monitored.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time for each condition to determine the degradation rate.
Conclusion
While direct experimental data for the solubility and stability of this compound is scarce, a reasonable estimation of its properties can be made based on the behavior of structurally similar quinoline derivatives. It is anticipated to be soluble in common organic solvents and have low aqueous solubility. The trifluoromethyl group likely confers a degree of metabolic and chemical stability. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability characteristics of this compound, which are crucial for its further development and application.
References
- 1. CAS 31602-11-6: ethyl 4-chloro-8-(trifluoromethyl)quinolin… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Starting materials for "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" synthesis
An in-depth guide to the synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, a crucial building block for researchers, scientists, and professionals in drug development, is presented below. This document outlines potential starting materials and a proposed synthetic pathway based on established chemical literature for analogous compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process commencing with the cyclization of a dichlorinated aniline with a trifluoromethyl-containing building block, followed by subsequent chlorination steps. A plausible route, adapted from well-known methods such as the Gould-Jacobs reaction, is detailed below.
A logical starting point for this synthesis is the reaction between 2,4-dichloroaniline and ethyl 4,4,4-trifluoroacetoacetate. This would be followed by a series of transformations including cyclization, chlorination of the resulting hydroxyl group, and a final chlorination to yield the target molecule.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of structurally similar chlorinated and trifluoromethylated quinolines.
Step 1: Synthesis of 4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline
This initial step involves the condensation and cyclization of 2,4-dichloroaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction is analogous to the Conrad-Limpach-Knorr and Gould-Jacobs quinoline syntheses.
Materials:
-
2,4-dichloroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
A mixture of 2,4-dichloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified, for instance by silica gel column chromatography, to yield 4-hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline.[1]
Step 2: Synthesis of this compound
The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Materials:
-
4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
4-Hydroxy-6,8-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃).[2][3]
-
The mixture is heated to reflux for several hours.[4]
-
After cooling to room temperature, the reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.[5]
-
The solid product is collected by vacuum filtration, washed with water, and dried to afford this compound.
Data Presentation
The following table summarizes typical yields for analogous reaction steps found in the literature. It is important to note that these are for similar, but not identical, transformations and actual yields for the proposed synthesis may vary.
| Reaction Step | Analogous Product | Reported Yield | Reference |
| Synthesis of a 4-hydroxy-2-(trifluoromethyl)quinoline derivative | 4-Hydroxy-2-(trifluoromethyl)quinoline | 51.82% | [1] |
| Chlorination of a 4-hydroxyquinoline derivative with POCl₃ | 4-Chloro-7-(trifluoromethyl)quinoline | >90% | [5] |
| Chlorination of a 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline with PCl₃ | 2,8-bis-(trifluoromethyl)-4-chloroquinoline | 94% | [4] |
Visualizing the Synthesis
The proposed synthetic pathway is illustrated in the following diagram.
Caption: Proposed two-step synthesis of this compound.
References
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: An Enigmatic Player in Protein Degradation
While commercially positioned as a building block for targeted protein degradation, "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" remains a molecule of undisclosed potential within the scientific literature. Despite its availability to researchers, a comprehensive search of public domain scientific databases and chemical literature reveals a notable absence of published studies detailing its specific application in the synthesis or function of protein degraders such as Proteolysis Targeting Chimeras (PROTACs).
This lack of available data prevents the construction of a detailed technical guide as requested, including quantitative performance metrics, specific experimental protocols for its use, and elucidation of associated signaling pathways. The core requirements of data presentation in structured tables, detailed methodologies, and visualization of experimental workflows and signaling pathways cannot be fulfilled without foundational research demonstrating its efficacy and mechanism of action.
The PROTAC Landscape: A Primer
Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery.[1] PROTACs are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[2]
A PROTAC molecule is comprised of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.
-
A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3]
The formation of this ternary complex brings the POI in close proximity to the E3 ligase, leading to the polyubiquitination of the POI. This "kiss of death" marks the POI for recognition and subsequent degradation by the proteasome.
The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as anticancer, antimalarial, and antimicrobial agents.[4][5] Their rigid structure and ability to be readily functionalized make them attractive scaffolds in medicinal chemistry. In the context of protein degradation, the quinoline core could potentially serve as a novel E3 ligase ligand or as a scaffold for developing new POI binders.
Unanswered Questions Surrounding this compound
The specific substitution pattern of this compound, featuring electron-withdrawing chlorine and trifluoromethyl groups, suggests a potential for unique binding interactions. However, without empirical data, its role as a protein degrader building block remains speculative. Key questions that need to be addressed through future research include:
-
E3 Ligase Specificity: Which of the over 600 known human E3 ligases, if any, does this molecule bind to? The most commonly exploited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[6][7] Determining the binding profile of this quinoline derivative is the first critical step.
-
Binding Affinity and Mode of Action: What is the binding affinity of this compound for its putative E3 ligase target? Understanding the specific molecular interactions is crucial for rational PROTAC design.
-
Synthetic Accessibility and Linker Attachment: What are the optimal synthetic routes for incorporating this building block into a PROTAC? Identifying suitable points for linker attachment that do not disrupt E3 ligase binding is essential.
-
Efficacy in Protein Degradation: Once incorporated into a PROTAC, what is its efficiency in degrading a target protein? Quantitative measures such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) would be necessary to validate its utility.
Hypothetical Workflow for Characterization
Should research on this compound commence, a general workflow for its characterization as a protein degrader building block would likely involve the following stages:
Caption: A general workflow for the discovery and validation of a novel E3 ligase ligand and its subsequent development into a functional PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
The Trifluoromethylquinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into the quinoline framework has emerged as a powerful approach in contemporary drug discovery. This structural modification significantly enhances the pharmacological properties of the parent quinoline molecule, leading to the development of potent therapeutic agents with diverse applications. The trifluoromethyl group's unique electronic properties, including its high electronegativity and lipophilicity, contribute to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell membrane permeability.[1][2][3] This comprehensive guide delves into the pivotal role of trifluoromethylquinolines in medicinal chemistry, summarizing key findings, detailing experimental methodologies, and visualizing complex biological pathways.
Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethylquinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of human cancer cell lines.[1][4] The mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various trifluoromethylquinoline derivatives against several cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Breast (MCF-7) | 3.42 - 23.32 |
| Lung (A549) | 5.97 - 22.01 | |
| 2,8-Bis(trifluoromethyl)quinoline Derivative | Promyelocytic Leukemia (HL-60) | 10 ± 2.5 |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | Leukemia (CCRF-CEM) | Growth % -51.41 |
| Leukemia (HL-60(TB)) | Growth % -41.20 | |
| Leukemia (MOLT-4) | Growth % -27.71 | |
| Non-Small Cell Lung Cancer (HOP-92) | Growth % -21.23 | |
| Non-Small Cell Lung Cancer (NCI-H522) | Growth % -67.57 | |
| Colon Cancer (HCT-116) | Growth % -27.21 | |
| Colon Cancer (HCC-2998) | Growth % -26.98 | |
| Colon Cancer (SW-620) | Growth % -63.05 | |
| Melanoma (SK-MEL-28) | Growth % -62.53 | |
| Ovarian Cancer (OVCAR-3) | Growth % -41.27 | |
| Renal Cancer (UO-31) | Growth % -82.97 | |
| Renal Cancer (RFX) | Growth % -16.27 | |
| Breast Cancer (T-47D) | Growth % -35.57 |
Table 1: In Vitro Anticancer Activity of Trifluoromethylquinoline Derivatives. [1][7]
Experimental Protocols for Anticancer Activity Assessment
In Vitro Cytotoxicity Assessment using MTT Assay [1][8]
-
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the trifluoromethylquinoline compound for 48-72 hours.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.[1][9]
-
Solubilization: The formazan crystals are dissolved using a solubilization buffer.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[1]
-
Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining [1]
-
Objective: To determine if the test compound induces apoptosis (programmed cell death).
-
Procedure:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.[1]
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[1]
-
Signaling Pathways in Cancer
Trifluoromethylquinolines can interfere with various signaling pathways crucial for cancer progression. One such hypothetical pathway involves the induction of apoptosis through the modulation of pro-survival and pro-apoptotic proteins.
Antimalarial Activity: A Continued Fight Against Resistance
Quinolines have historically been a cornerstone of antimalarial therapy. The incorporation of trifluoromethyl groups has led to the development of new derivatives with activity against drug-resistant strains of Plasmodium falciparum.[10][11]
Quantitative Antimalarial Activity Data
The following table presents the in vitro antimalarial activity of several trifluoromethylquinoline derivatives against P. falciparum.
| Compound | P. falciparum Strain | IC50 (µg/mL) |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 |
Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives. [10]
Experimental Protocols for Antimalarial Activity Assessment
In Vitro Antimalarial Assay ([³H]-hypoxanthine incorporation) [12][13]
-
Objective: To determine the in vitro antimalarial activity of a test compound against P. falciparum.
-
Procedure:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes.
-
Compound Treatment: The parasitized erythrocytes are incubated with various concentrations of the trifluoromethylquinoline compound.
-
[³H]-hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the culture. The parasite utilizes hypoxanthine for nucleic acid synthesis, so the amount of incorporated radioactivity is a measure of parasite growth.
-
Measurement: The radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by comparing the radioactivity in treated and untreated cultures.[12]
-
Mechanism of Action in Malaria
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[14][15]
Antiviral Activity: Combating Viral Replication
Trifluoromethylquinolines have also been investigated for their antiviral properties. The introduction of the trifluoromethyl group can enhance the ability of these compounds to interfere with various stages of the viral life cycle.[16][17]
Quantitative Antiviral Activity Data
The following table shows the antiviral activity of a trifluoromethylthiolane derivative, highlighting the potential of trifluoromethylated heterocyclic compounds.
| Compound | Virus | Cell Line | CC50 (µg/mL) | Reduction in Virus Titer (log10) |
| 2-hydroxy-2-trifluoromethylthiolane (10S-52) | HSV-1 | BHK-21 | 627 | 1.7 (at 252-503 µg/mL) |
| HAdV-2 | Hep-2 | 161 | - |
Table 3: Antiviral Activity of a Trifluoromethylthiolane Derivative. [17]
Experimental Protocols for Antiviral Activity Assessment
Cytopathic Effect (CPE) Reduction Assay [18]
-
Objective: To evaluate the antiviral efficacy of a compound by measuring the reduction in virus-induced cell death.
-
Procedure:
-
Cell Culture: Host cells are grown in 96-well plates.
-
Compound and Virus Addition: Cells are treated with serial dilutions of the test compound and then infected with the virus.
-
Incubation: The plates are incubated until significant CPE is observed in the virus control wells.
-
Cell Viability Staining: A dye such as neutral red is added to stain viable cells.
-
Absorbance Measurement: The absorbance is read to quantify cell viability.
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated.[18]
-
Viral Replication Cycle Inhibition
Trifluoromethylquinolines can potentially inhibit viral replication at various stages. The following diagram illustrates a general viral replication cycle and potential points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decision making for promising quinoline-based anticancer agents through combined methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
The Diverse Biological Activities of Polychlorinated Quinolines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Polychlorinated quinolines (PCQs) represent a class of halogenated heterocyclic compounds with a wide spectrum of biological activities. Their diverse effects, ranging from therapeutic potential to significant toxicity, make them a subject of intensive research in pharmacology, toxicology, and drug development. This technical guide provides an in-depth analysis of the biological activities of PCQs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Toxicological Profile of Polychlorinated Quinolines
The toxicological effects of PCQs are a primary concern, with research highlighting their potential for genotoxicity and immunotoxicity.
Genotoxicity
Certain polychlorinated quinoline derivatives have been shown to induce DNA damage. For instance, 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ), a quinone metabolite of a polychlorinated biphenyl, has demonstrated significant genotoxic effects in HepG2 cells. Studies have shown that exposure to PCB29-pQ leads to an increase in DNA strand breaks and chromosome breaks[1]. The mechanism underlying this genotoxicity is believed to involve the generation of reactive oxygen species (ROS), which in turn causes oxidative DNA damage[1]. In contrast, some in vivo studies on unsubstituted quinoline and 8-hydroxyquinoline did not show a significant increase in chromosome aberrations or sister chromatid exchanges in mouse marrow cells, whereas 4-nitroquinoline-1-oxide, a related compound, was a potent inducer of both[3].
Table 1: Genotoxicity of Selected Quinolines
| Compound | Assay | Cell Line/Organism | Key Findings | Reference |
| 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ) | Single Cell Gel Electrophoresis (SCGE) | HepG2 | Significant increase in olive tail moment (OTM) | [1] |
| 2,3,5-trichloro-6-phenyl-[1][2]benzoquinone (PCB29-pQ) | Micronucleus (MN) Assay | HepG2 | Significant increase in micronuclei (MN) frequencies | [1] |
| Quinoline | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | No consistent increase in aberrations | [3] |
| Quinoline | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | No significant increase in SCE numbers | [3] |
| 8-Hydroxyquinoline | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | No measurable effect | [3] |
| 8-Hydroxyquinoline | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | No measurable effect | [3] |
| 4-Nitroquinoline-1-oxide | Chromosome Aberration (CA) Assay | Mouse Marrow Cells | Potent inducer | [3] |
| 4-Nitroquinoline-1-oxide | Sister Chromatid Exchange (SCE) Assay | Mouse Marrow Cells | Potent inducer | [3] |
Immunotoxicity
The immune system is another sensitive target for certain PCQs. The metabolite PCB29-pQ has been shown to induce immunotoxicity in mice. Exposure to this compound resulted in reduced body weight, altered organ indices for the spleen and lungs, and changes in the morphology of these organs[4]. Mechanistically, PCB29-pQ was found to induce apoptosis in lymphocytes, evidenced by the activation of caspase-3 and upregulation of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2[4]. Furthermore, it caused an imbalance in Th1/Th2 cytokine levels, promoting a Th1-type immune response[4].
Experimental Protocol: Micronucleus Assay for Genotoxicity Assessment
The micronucleus (MN) assay is a widely used method to assess chromosomal damage.
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to attach. They are then exposed to various concentrations of the test compound (e.g., PCB29-pQ) for a specific duration (e.g., 24 hours). A negative control (vehicle) and a positive control are included.
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Fixation: After incubation, cells are harvested by trypsinization, treated with a hypotonic solution, and fixed with a mixture of methanol and acetic acid.
-
Slide Preparation and Staining: The fixed cells are dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates genotoxic potential.
Therapeutic Potential of Polychlorinated Quinolines
Despite their toxicity, the quinoline scaffold is a critical pharmacophore in many therapeutic agents, exhibiting a broad range of activities including antimicrobial, antiviral, and antimalarial effects.
Antimicrobial Activity
Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal activity. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[5]. This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death[5].
Some synthetic quinolines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2][6]. For example, 4-hydroxy-3-iodo-quinol-2-one exhibited MIC values against MRSA strains as low as 0.049 µg/mL[2]. Novel quinoline derivatives have also been developed with broad-spectrum antibacterial effects, targeting both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125 to 8 μg/mL[7].
In the realm of antifungal agents, quinoline derivatives have shown efficacy against Candida species and dermatophytes[8]. Some compounds have demonstrated selective action, with certain derivatives being more effective against yeasts and others against filamentous fungi[8]. The combination of quinoline derivatives with existing antifungal drugs like fluconazole has also shown synergistic effects against resistant Candida albicans strains[9].
Table 2: Antimicrobial Activity of Selected Quinolines
| Compound/Derivative Class | Target Organism | Activity (MIC/MFC) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 µg/mL | [2] |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125–8 μg/mL | [7] |
| 2,6-disubstituted quinolines (6-amide derivatives) | Candida albicans | MFC: 6.25–12.5 µM | [10] |
| Quinoline derivative 5 | Dermatophytes | MIC: 12.5–25 μg/mL | [8] |
Antiviral Activity
The quinoline scaffold is also a promising starting point for the development of antiviral drugs. Derivatives of quinoline have shown activity against a range of viruses, including Dengue virus, coronaviruses, and Zika virus[11][12][13]. For instance, certain novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low micromolar range[11][14]. The mechanism of action for some of these compounds appears to involve the early stages of viral infection[11][14].
Several quinoline analogues, including the well-known antimalarials chloroquine and hydroxychloroquine, exhibit broad anti-coronavirus activity in vitro, with EC50 values in the range of 0.12-12 μM[12]. The proposed mechanism for chloroquine's antiviral effect against some coronaviruses involves interference with viral entry at a post-attachment stage[12].
dot
Caption: Proposed antiviral mechanism of Chloroquine against coronaviruses.
Antimalarial Activity
Quinolines are cornerstone drugs in the treatment of malaria. Compounds like chloroquine, quinine, and mefloquine are thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its acidic food vacuole[15][16]. Chloroquine, being a weak base, accumulates in the acidic food vacuole and is believed to inhibit the polymerization of heme into hemozoin. This leads to a buildup of toxic free heme, which kills the parasite[15][16][17]. Resistance to chloroquine is often associated with reduced drug accumulation in the food vacuole[15].
Conclusion
Polychlorinated quinolines and their derivatives exhibit a remarkable duality in their biological activities. While some members of this class pose significant toxicological risks, including genotoxicity and immunotoxicity, the quinoline scaffold remains a highly privileged structure in medicinal chemistry. Its derivatives have yielded potent antimicrobial, antiviral, and antimalarial agents. Future research in this area should focus on structure-activity relationship studies to design novel quinoline-based therapeutics with enhanced efficacy and minimized toxicity. A thorough understanding of their mechanisms of action at the molecular level is crucial for the rational design of safer and more effective drugs for a variety of diseases.
References
- 1. Polychlorinated biphenyl quinone-induced genotoxicity, oxidative DNA damage and γ-H2AX formation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
Methodological & Application
Application Notes and Protocols for the Integration of Novel Ligands in PROTAC Synthesis: A Case Study Perspective on 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. While significant research has focused on established ligands for E3 ligases like the von Hippel-Lindau (VHL) protein, the exploration of novel ligands is a frontier in the field.
This document serves as a comprehensive guide for the evaluation and potential integration of novel chemical entities, such as 4,6,8-Trichloro-2-(trifluoromethyl)quinoline , into PROTAC synthesis workflows. Despite its classification as a "Protein Degrader Building Block," a thorough review of scientific literature and patent databases reveals no specific instances of this compound being incorporated into a synthesized PROTAC. Therefore, this document will provide a generalized framework and detailed protocols for assessing the suitability of such a compound as a potential E3 ligase ligand, using VHL as the primary example, and for its subsequent incorporation into a PROTAC.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. Substituted quinolines, including trichlorinated and trifluoromethylated derivatives, offer a diverse chemical space for the development of novel therapeutic agents.
Evaluating a Novel Compound as a Potential VHL Ligand
Before initiating the synthesis of a PROTAC with an untested E3 ligase ligand, it is imperative to validate its binding to the target E3 ligase. The following section outlines the key experiments to assess the interaction between a novel compound, such as this compound, and the VHL E3 ligase complex.
In Vitro Binding Assays
Objective: To determine the binding affinity (KD) of the novel compound to the VHL-ElonginB-ElonginC (VBC) complex.
Experimental Protocols:
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Express and purify the recombinant VBC complex.
-
Prepare a solution of the VBC complex (typically 10-50 µM) in a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Prepare a solution of the test compound (e.g., this compound) at a concentration 10-20 fold higher than the VBC complex in the same buffer.
-
Titrate the compound into the VBC solution in a series of small injections at a constant temperature (e.g., 25 °C).
-
Analyze the resulting thermogram to determine the binding parameters.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology:
-
Immobilize the purified VBC complex onto a sensor chip.
-
Flow solutions of the test compound at various concentrations over the chip surface.
-
Measure the association and dissociation rates to calculate the KD.
-
-
-
Fluorescence Polarization (FP) Assay:
-
Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled VHL ligand (tracer) upon displacement by a test compound.
-
Methodology:
-
Synthesize or procure a fluorescently labeled VHL ligand (e.g., a derivative of VH032).
-
In a multi-well plate, incubate a fixed concentration of the VBC complex and the fluorescent tracer with varying concentrations of the test compound.
-
Measure the fluorescence polarization to determine the IC50 value, which can be converted to a Ki.
-
-
Data Presentation:
| Assay Type | Parameter Measured | Typical Values for Known VHL Ligands |
| ITC | KD | 10 nM - 10 µM |
| SPR | KD | 10 nM - 10 µM |
| FP | IC50 / Ki | 50 nM - 50 µM |
General Protocol for PROTAC Synthesis
Once a novel compound demonstrates sufficient binding to the E3 ligase, the next step is to synthesize a PROTAC. This involves conjugating the novel E3 ligase ligand to a known ligand for a protein of interest (POI) via a chemical linker.
Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the modular synthesis of a PROTAC molecule.
Experimental Protocol: Amide Bond Formation (a common linker conjugation strategy)
-
Materials:
-
POI ligand with a carboxylic acid or amine functional group.
-
Novel E3 ligase ligand (e.g., a derivative of this compound) with a complementary amine or carboxylic acid functional group.
-
Linker with appropriate terminal functional groups.
-
Coupling reagent (e.g., HATU, HBTU).
-
Base (e.g., DIPEA).
-
Anhydrous solvent (e.g., DMF).
-
-
Procedure (for coupling a carboxylic acid-containing linker to an amine-containing ligand):
-
Dissolve the carboxylic acid-containing component (1 equivalent) in anhydrous DMF.
-
Add the coupling reagent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing component (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Confirm the structure and purity of the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Cellular Evaluation of a Novel PROTAC
Objective: To assess the ability of the newly synthesized PROTAC to induce the degradation of the target POI in a cellular context.
Experimental Workflow for PROTAC Cellular Evaluation:
Caption: A standard workflow for evaluating the degradation efficacy of a novel PROTAC in cells.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Parameter | Description | Method of Determination |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Dose-response curve from Western Blot quantification. |
| Dmax | The maximum percentage of protein degradation achieved. | Dose-response curve from Western Blot quantification. |
Signaling Pathway of VHL-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC.
Caption: Mechanism of action for a VHL-recruiting PROTAC leading to targeted protein degradation.
Conclusion
The development of novel PROTACs is a dynamic area of research with the potential to address a wide range of diseases. While the specific compound this compound has not yet been reported in the context of PROTAC synthesis, the protocols and workflows outlined in this document provide a robust framework for its evaluation as a potential E3 ligase ligand. By systematically assessing its binding affinity, incorporating it into a PROTAC scaffold, and evaluating its cellular degradation activity, researchers can determine the viability of this and other novel chemical entities in the exciting field of targeted protein degradation.
Application Notes and Protocols for 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a Novel PROTAC Linker Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly used, there is a growing interest in rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[3][4]
This document proposes the use of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a novel, rigid scaffold for PROTAC linker design. While, to our knowledge, this specific molecule has not been previously reported as a PROTAC linker component, its structural features offer intriguing possibilities for the development of next-generation protein degraders. The quinoline core is a privileged scaffold in medicinal chemistry, and its rigid nature can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[4] The trichloro-substitution provides multiple, distinct points for chemical modification, allowing for precise control over the linker's exit vectors and the spatial orientation of the two ligands. The electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the chloro-substituents and may enhance the metabolic stability of the resulting PROTAC.[5]
These application notes provide a theoretical framework and hypothetical protocols for the synthesis and evaluation of PROTACs incorporating the this compound scaffold.
Signaling Pathway: General PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Predicted Physicochemical Properties
The introduction of the rigid, hydrophobic this compound core is expected to significantly impact the physicochemical properties of the resulting PROTACs. The following table provides a hypothetical comparison with PROTACs containing more common flexible linkers.
| Property | PROTAC with Flexible Linker (e.g., PEG) | PROTAC with Quinoline Linker (Predicted) | Rationale for Prediction |
| Molecular Weight | High | Higher | The quinoline core adds significant mass. |
| Topological Polar Surface Area (TPSA) | Variable, can be high | Potentially lower | The quinoline core is largely non-polar. |
| Solubility | Can be improved with PEG chains | Likely lower | The trichlorinated aromatic core is hydrophobic. |
| Permeability | Variable | Potentially improved | Increased rigidity and lipophilicity may aid passive diffusion, but high MW is a challenge. |
| Conformational Rigidity | Low | High | The quinoline scaffold is planar and rigid. |
| Metabolic Stability | PEG and alkyl chains can be sites of metabolism. | Potentially high | The trifluoromethyl group and chlorinated quinoline core are often resistant to metabolism.[5] |
Experimental Protocols
The following protocols are hypothetical and provide a general framework for the synthesis and evaluation of PROTACs based on the this compound scaffold. Optimization will be required for specific targets and ligands.
Protocol 1: Synthesis of a Quinoline-Based Linker Intermediate
This protocol describes the selective functionalization of the this compound core via a nucleophilic aromatic substitution (SNAr) reaction. The C4 position is predicted to be the most reactive towards nucleophiles due to the electronic influence of the ring nitrogen.
Experimental Workflow: Synthesis of Quinoline Linker
Caption: Proposed workflow for synthesizing a functionalized quinoline linker.
Materials:
-
This compound
-
Boc-piperazine (or other amine nucleophile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
SNAr Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add Boc-piperazine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C4-substituted intermediate.
-
-
Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to yield the amine-functionalized quinoline linker.
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of the quinoline linker to a carboxylic acid-functionalized POI ligand.
Materials:
-
Amine-functionalized quinoline linker (from Protocol 1)
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a vial, dissolve the POI ligand-COOH (1.0 eq), HATU (1.2 eq), and the amine-functionalized quinoline linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol is for assessing the ability of the synthesized PROTAC to degrade its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for ERα)
-
Synthesized quinoline-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
The this compound scaffold represents a novel and unexplored component for the design of rigid PROTAC linkers. Its unique structural and electronic properties may offer advantages in terms of potency, selectivity, and metabolic stability. The provided hypothetical protocols offer a starting point for the synthesis and evaluation of PROTACs incorporating this promising new linker. Further experimental validation is necessary to fully elucidate the potential of this scaffold in the field of targeted protein degradation.
References
Synthetic Protocols for the Incorporation of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic protocols for the versatile building block, 4,6,8-trichloro-2-(trifluoromethyl)quinoline. This highly functionalized quinoline derivative is of significant interest in medicinal chemistry and materials science due to the diverse reactivity of its chloro substituents and the presence of the electron-withdrawing trifluoromethyl group. The strategic placement of these functionalities allows for selective and sequential modifications, enabling the synthesis of a diverse library of novel compounds for various research applications, including drug discovery and the development of kinase inhibitors.[1][2]
Overview of Synthetic Strategy
A generalized synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of structurally related compounds and provide a practical guide for the laboratory synthesis of this compound.
Protocol 1: Synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
This protocol outlines the construction of the quinoline core via a Conrad-Limpach reaction, a reliable method for synthesizing 4-hydroxyquinolines.
Materials:
-
2,4-Dichloroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.
-
Remove the ethanol under reduced pressure to obtain the crude anilinocrotonate intermediate.
-
To the crude intermediate, add polyphosphoric acid (or Dowtherm A) and heat the mixture to 250 °C for 30-60 minutes to effect cyclization.
-
Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice.
-
Neutralize the acidic mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol.
Protocol 2: Synthesis of this compound
This step converts the 4-hydroxy group to a chloro group, yielding the final product.
Materials:
-
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and a precipitate forms.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the expected reagents and products for the proposed synthetic pathway. Note that yields are estimates based on similar reactions and may vary.
| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| 1 | 2,4-Dichloroaniline, Ethyl 4,4,4-trifluoroacetoacetate | PPA or Dowtherm A | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | 70-85 |
| 2 | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | POCl₃, DMF (cat.) | This compound | 80-95 |
Characterization
The structural confirmation of the synthesized this compound should be performed using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of the protons on the quinoline ring will be indicative of the substitution pattern.[4]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline core carbons and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5]
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the trifluoromethyl group.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the final product. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives with potential biological activity. The differential reactivity of the chloro groups allows for selective functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position is the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of various nucleophiles such as amines, alcohols, and thiols.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The less reactive chloro groups at the C6 and C8 positions can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a diverse array of substituents.
The following diagram illustrates the potential for selective functionalization of the this compound core.
References
- 1. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The quinoline core is a privileged scaffold in numerous biologically active compounds. The presence of three chlorine atoms at positions 4, 6, and 8, coupled with a potent electron-withdrawing trifluoromethyl group at the 2-position, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This activation allows for the selective introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures for drug discovery and other applications.
These application notes provide an overview of the anticipated reactivity of this compound in SNAr reactions and offer detailed protocols for the substitution of the chloro substituents with various nucleophiles. The protocols are based on established methodologies for related halo-substituted quinolines and quinazolines and serve as a starting point for further optimization.
Regioselectivity of Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic attack on the this compound core is dictated by the electronic effects of the substituents and the inherent properties of the quinoline ring. The electron-withdrawing trifluoromethyl group at C2 and the nitrogen atom in the quinoline ring strongly activate the C4-position towards nucleophilic attack. The chlorine atoms at C6 and C8 are also potential leaving groups. Based on general principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems, the anticipated order of reactivity for the chloro substituents is:
C4 > C6 > C8
This selectivity allows for a stepwise and controlled functionalization of the quinoline scaffold. By carefully controlling the reaction conditions and stoichiometry of the nucleophile, it is possible to achieve mono-, di-, or tri-substituted products.
Experimental Protocols
The following protocols are generalized methods for the nucleophilic aromatic substitution reactions of this compound with common nucleophiles. It is crucial to note that these are adapted from procedures for structurally related compounds and may require optimization for the specific substrate. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the amination of this compound, preferentially at the C4-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents for mono-substitution)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or NMP)
-
Base (e.g., NaOt-Bu, Cs2CO3, or K2CO3) (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (optional, for Buchwald-Hartwig amination)
-
Phosphine ligand (e.g., XPhos or RuPhos) (optional, for Buchwald-Hartwig amination)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq) and the base (1.5 - 2.0 eq).
-
If employing a Buchwald-Hartwig amination, add the palladium catalyst (0.01 - 0.05 eq) and the phosphine ligand (0.02 - 0.10 eq).
-
Add the anhydrous solvent to the vessel.
-
Add the amine (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-6,8-dichloro-2-(trifluoromethyl)quinoline derivative.
Expected Yields: 60-95%, depending on the amine used.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol provides a general method for the reaction of this compound with thiols to introduce a thioether linkage, likely at the C4-position.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or Ethanol)
-
Base (e.g., Sodium ethoxide, K2CO3, or Et3N) (1.2 - 2.0 equivalents)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 - 1.5 eq) in the anhydrous solvent.
-
Add the base (1.2 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 60 °C to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4-(alkyl/aryl)thio-6,8-dichloro-2-(trifluoromethyl)quinoline.
Expected Yields: 50-85%, depending on the thiol used.
Protocol 3: Reaction with Alkoxide Nucleophiles
This protocol outlines a general procedure for the synthesis of alkoxy-substituted quinolines from this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol) (can be used as solvent or in slight excess)
-
Base (e.g., Sodium hydride (NaH), Sodium metal, or Potassium tert-butoxide) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, carefully add the base (1.1 - 1.5 eq) at 0 °C to generate the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the desired 4-alkoxy-6,8-dichloro-2-(trifluoromethyl)quinoline.
Expected Yields: 40-80%, depending on the alcohol used.
Data Presentation
The following table summarizes the expected products from the nucleophilic aromatic substitution reactions of this compound. The yields are hypothetical and will need to be determined experimentally.
| Nucleophile (Nu-H) | Expected Major Product (at C4) | Anticipated Yield Range (%) |
| R-NH2 | 4-(R-amino)-6,8-dichloro-2-(trifluoromethyl)quinoline | 60-95 |
| R2-NH | 4-(R2-amino)-6,8-dichloro-2-(trifluoromethyl)quinoline | 60-95 |
| R-SH | 4-(R-thio)-6,8-dichloro-2-(trifluoromethyl)quinoline | 50-85 |
| R-OH | 4-(R-oxy)-6,8-dichloro-2-(trifluoromethyl)quinoline | 40-80 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the nucleophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for the synthesis and purification of substituted quinoline derivatives.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Phosphorus oxychloride, used in the synthesis of the starting material, is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Bases such as sodium hydride and potassium tert-butoxide are highly reactive and flammable. Handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols and information provided herein offer a foundational guide for exploring the nucleophilic aromatic substitution reactions of this compound. The high degree of functionalization of this scaffold presents a wealth of opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to use these notes as a starting point and to systematically optimize reaction conditions to achieve the desired products in high yield and purity.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a versatile building block in medicinal chemistry and materials science. The presence of three distinct chlorine atoms on the quinoline scaffold, activated by the strongly electron-withdrawing trifluoromethyl group at the 2-position, allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate. The methodologies presented are based on established protocols for structurally analogous polychlorinated and trifluoromethylated heterocyclic compounds.
Regioselectivity of Cross-Coupling Reactions
The reactivity of the chlorine atoms at the C4, C6, and C8 positions of this compound in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric effects.
-
C4-Position: The chlorine atom at the C4 position is generally the most reactive. Its proximity to the electron-withdrawing quinoline nitrogen atom makes this position highly electrophilic and susceptible to oxidative addition to the palladium(0) catalyst.
-
C6 and C8-Positions: The relative reactivity of the chlorine atoms at the C6 and C8 positions is more nuanced. The electron-withdrawing effect of the trifluoromethyl group at C2 influences the entire aromatic system. Steric hindrance may also play a role in directing the selectivity between these two positions. In many cases, selective reaction at one of these sites over the other can be achieved by careful selection of the catalyst, ligand, and reaction conditions. Sequential cross-coupling reactions are therefore a viable strategy for the synthesis of multi-substituted quinoline derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Application Notes:
Selective monocoupling at the C4-position can typically be achieved under milder reaction conditions. Subsequent couplings at the C6 or C8 positions may require more forcing conditions or a more active catalyst system. This stepwise approach allows for the controlled synthesis of di- and tri-substituted quinolines.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Position | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| C4 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-90 |
| C4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ | 1,4-Dioxane | 100-110 | 18-24 | 65-85 |
| C6/C8 | (on 4-substituted quinoline) | Pd₂(dba)₃ (2-5) | XPhos (4-10) | Cs₂CO₃ | Toluene | 100-120 | 24-48 | 50-75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), the palladium catalyst, the phosphine ligand (if required), and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the specified temperature and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Application Notes:
This reaction is highly effective for introducing alkynyl moieties onto the quinoline core. Similar to the Suzuki coupling, the C4 position is expected to be the most reactive site. Copper(I) iodide is often used as a co-catalyst, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.
Data Presentation: Representative Sonogashira Coupling Conditions
| Position | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| C4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | PPh₃ (4-10) | CuI (5-10) | Et₃N | THF or DMF | 25-60 | 6-18 | 75-95 |
| C4 | Trimethylsilylacetylene | Pd(OAc)₂ (2-4) | XPhos (4-8) | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | 70-90 |
| C6/C8 | (on 4-substituted quinoline) | Pd₂(dba)₃ (3-5) | SPhos (6-10) | CuI (5-10) | DIPA | Toluene | 90-110 | 24-48 | 55-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, the phosphine ligand, and the copper(I) iodide (if applicable).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent, the base (typically a liquid amine which can also serve as a solvent), and the terminal alkyne (1.2-2.0 eq.).
-
Reaction: Stir the mixture at the indicated temperature until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[1]
Application Notes:
This reaction is particularly useful for introducing primary and secondary amines at the chloro-substituted positions of the quinoline core.[1] The choice of a suitable bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially when coupling with less nucleophilic amines or at the less reactive C6 and C8 positions. Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly employed.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Position | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| C4 | Morpholine | Pd₂(dba)₃ (1-3) | BINAP (2-6) | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 |
| C4 | Aniline | Pd(OAc)₂ (2-4) | RuPhos (4-8) | K₂CO₃ | 1,4-Dioxane | 100-110 | 18-24 | 70-85 |
| C6/C8 | (on 4-substituted quinoline) | Pd₂(dba)₃ (2-5) | BrettPhos (4-10) | LHMDS | THF | 60-80 | 24-48 | 60-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq.) and the anhydrous solvent. Finally, add the amine (1.1-1.5 eq.).
-
Reaction: Seal the vessel and heat the mixture with stirring for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
The bases used are often corrosive. Handle with care.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. The expected yields are based on analogous systems reported in the literature and are for reference purposes only.
References
Application Notes and Protocols for the Design of E3 Ligase Ligands Using 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that precedes the ubiquitination and subsequent degradation of the target protein.[2]
While the majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), the human genome encodes over 600 E3 ligases.[4][5][6] The development of novel E3 ligase ligands is a key area of research to expand the scope of targeted protein degradation, potentially enabling tissue-specific protein degradation and overcoming resistance mechanisms.[7][8]
This document provides a comprehensive guide to the design, synthesis, and evaluation of PROTACs based on a hypothetical novel E3 ligase ligand scaffold, 4,6,8-Trichloro-2-(trifluoromethyl)quinoline , hereafter referred to as Novel Ligand-1 (NL-1) . These application notes and protocols are intended to serve as a framework for researchers developing new E3 ligase ligands and corresponding PROTACs.
Core Signaling Pathway and Experimental Workflow
The successful development of a PROTAC using a novel E3 ligase ligand requires a systematic approach to validate the ligand's engagement with its target E3 ligase and the subsequent degradation of the POI.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Protein Degradation of BRD4 using a Quinoline-Based Degrader
For Research Use Only.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1]
This document provides detailed application notes and protocols for the characterization of a hypothetical PROTAC, hereafter referred to as Q-Degrader , for the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a critical role in the regulation of gene expression.[2][3] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[4][5]
Our hypothetical Q-Degrader incorporates 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a novel BRD4-binding moiety, a linker, and an E3 ligase-recruiting ligand (e.g., a derivative of thalidomide to recruit Cereblon (CRBN)).
Chemical Information:
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | This compound | C10H3Cl3F3N | 300.5 g/mol | 18706-37-1 |
Mechanism of Action
The proposed mechanism of action for Q-Degrader follows the classic PROTAC model. The quinoline moiety of Q-Degrader is designed to bind to the bromodomain of BRD4, while the other end of the molecule recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (BRD4-Q-Degrader -E3 ligase), leading to the polyubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Downstream Signaling Effects of BRD4 Degradation
BRD4 is a key regulator of oncogenes such as c-MYC.[4] By binding to acetylated histones at super-enhancers, BRD4 recruits transcriptional machinery to drive the expression of these genes.[6][7] The degradation of BRD4 is expected to lead to a significant downregulation of c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[8][9]
Experimental Protocols
The following protocols provide a framework for characterizing the activity of Q-Degrader .
Cell Viability Assay (MTT Assay)
This assay measures the effect of Q-Degrader on cell proliferation and viability.[10][11]
Materials:
-
Cells (e.g., a BRD4-dependent cancer cell line)
-
96-well plates
-
Complete culture medium
-
Q-Degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Prepare serial dilutions of Q-Degrader in complete culture medium.
-
Treat the cells with the different concentrations of Q-Degrader and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
| Concentration (nM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.75 | 60 |
| 100 | 0.40 | 32 |
| 1000 | 0.15 | 12 |
Western Blot for BRD4 Degradation
This protocol is to quantify the reduction in cellular BRD4 protein levels following treatment with Q-Degrader .[14][15]
Materials:
-
Cells and culture reagents
-
Q-Degrader
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Seed cells and treat with various concentrations of Q-Degrader for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice.[14]
-
Quantify protein concentration using a BCA assay.[15]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate with primary antibodies overnight at 4°C.[15]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an ECL substrate and an imaging system.[15]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).[15]
Data Presentation:
| Treatment | Concentration (nM) | BRD4 Level (%) | c-MYC Level (%) |
| Vehicle Control | 0 | 100 | 100 |
| Q-Degrader | 1 | 85 | 90 |
| Q-Degrader | 10 | 45 | 55 |
| Q-Degrader | 100 | 15 | 20 |
| Q-Degrader | 1000 | <5 | <10 |
In-Cell Ubiquitination Assay
This assay confirms that the degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells transfected with plasmids for tagged ubiquitin (e.g., His-ubiquitin) and the protein of interest[17]
-
Q-Degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)[17]
-
Appropriate antibodies for immunoprecipitation and western blotting
Protocol:
-
Transfect cells with expression vectors for tagged ubiquitin.
-
Treat cells with Q-Degrader with or without a proteasome inhibitor (MG132) for 4-6 hours.
-
Lyse cells under denaturing conditions to disrupt protein-protein interactions.[17]
-
Immunoprecipitate the protein of interest (BRD4).
-
Perform a western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitinated protein smear upon treatment with Q-Degrader and MG132 indicates ubiquitin-mediated degradation.[18]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment aims to demonstrate the formation of the BRD4-Q-Degrader -E3 ligase ternary complex.[19][20][21]
Materials:
-
Cell lysate
-
Q-Degrader
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-BRD4)
-
Protein A/G magnetic beads
-
Wash and elution buffers
Protocol:
-
Incubate cell lysate with Q-Degrader for 1-2 hours at 4°C.
-
Add the antibody for the "bait" protein (e.g., anti-CRBN) and incubate overnight.
-
Add protein A/G beads to pull down the antibody-protein complex.[20]
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by western blotting, probing for the "prey" protein (BRD4). The presence of BRD4 in the CRBN immunoprecipitate (and vice versa) in the presence of Q-Degrader would suggest the formation of the ternary complex.
Troubleshooting and Further Characterization
-
No Degradation Observed:
-
Verify the binding of the quinoline moiety to BRD4 using biophysical methods (e.g., SPR, ITC).
-
Confirm cell permeability of Q-Degrader .
-
Optimize the linker length and composition.
-
-
Off-Target Effects:
-
Perform proteomics studies (e.g., SILAC, TMT) to assess global protein level changes.
-
-
Resistance Mechanisms:
-
Investigate potential mutations in BRD4 or the E3 ligase that may prevent ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ashpublications.org [ashpublications.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Ubiquitination assay [bio-protocol.org]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Cellular Assays of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These compounds have shown potential as anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[2][3][4][5] The specific derivative, 4,6,8-Trichloro-2-(trifluoromethyl)quinoline, with its unique substitutions, warrants thorough investigation to elucidate its biological effects.
These application notes provide a comprehensive guide to standardized cellular assay protocols for evaluating the cytotoxic, anti-cancer, and anti-inflammatory properties of this compound and its analogs. The following protocols are foundational for determining the therapeutic potential of this class of compounds.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of quinoline derivatives is a key indicator of their potential as therapeutic agents, particularly in oncology. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound. The following table summarizes representative cytotoxic activities of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound Type | Cell Line | IC50 (µM) |
| 2-Arylquinoline Derivatives | HeLa (Cervical Cancer) | 8.3[6] |
| PC3 (Prostate Cancer) | 31.37[6] | |
| Substituted Quinoline | T47D (Breast Cancer) | 0.016[7] |
| 2-Phenylquinolin-4-amine Derivatives | HT-29 (Colon Cancer) | 8.12 - 11.34 |
| 2-Oxoquinoline Derivatives | Various Tumor Cell Lines | 4.4 - 8.7[8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[8]
-
Sample Collection: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[9]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.[9]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry.
Caspases are a family of proteases that play a central role in the execution of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[9]
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.[9]
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[9]
-
Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[9]
Anti-inflammatory Assays
Quinoline derivatives have been reported to possess anti-inflammatory properties.[3][4][10]
Many anti-inflammatory drugs act by inhibiting COX enzymes (COX-1 and COX-2).
Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX enzymes).
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each isoform.
This is a common in vivo model for evaluating acute anti-inflammatory activity.[10]
Protocol:
-
Animal Dosing: Administer the quinoline derivative or a reference drug (e.g., diclofenac) to mice via intraperitoneal injection.[10]
-
Induction of Edema: After 30 minutes, apply a drop of xylene to the inner and outer surfaces of the left ear.[10]
-
Sample Collection: After 2 hours, sacrifice the mice and collect a circular section from both ears using a punch.[10]
-
Measurement: Weigh the ear punches and calculate the difference in weight between the left (treated) and right (untreated) ears.
-
Data Analysis: Determine the percentage of inhibition of edema by the test compound compared to the control group.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and anti-inflammatory potential, researchers can effectively screen and identify promising lead compounds for further preclinical and clinical development. The versatility of the quinoline scaffold suggests that its derivatives hold significant promise for the development of novel therapeutics.[1][2]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro DMPK Assays of Compounds Containing "4,6,8-Trichloro-2-(trifluoromethyl)quinoline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of the Drug Metabolism and Pharmacokinetics (DMPK) properties of compounds containing the "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" scaffold. This chemical moiety, characterized by its halogenated and trifluoromethyl-substituted quinoline core, presents unique challenges and considerations in drug discovery. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing their therapeutic potential and ensuring their safety.
The following sections detail the protocols for key in vitro DMPK assays, including metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition. Representative data, presented in tabular format, and visualizations of experimental workflows and potential metabolic pathways are included to guide the researcher in the design and execution of these studies.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a test compound, "Compound X," which possesses the this compound scaffold.
Table 1: Metabolic Stability of Compound X in Human Liver Microsomes
| Time (minutes) | % Compound X Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 45 | 21.3 |
| 60 | 12.7 |
| Calculated t1/2 (min) | 25.5 |
| Calculated Intrinsic Clearance (Clint) (µL/min/mg protein) | 27.2 |
Table 2: Caco-2 Permeability of Compound X
| Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio |
| Apical to Basolateral (A→B) | 1.5 | 4.7 |
| Basolateral to Apical (B→A) | 7.1 |
Table 3: Plasma Protein Binding of Compound X
| Species | % Protein Bound |
| Human | 99.2 |
| Rat | 98.8 |
| Mouse | 98.5 |
Table 4: CYP450 Inhibition Profile of Compound X (IC50 values in µM)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | 12.5 |
| CYP2C19 | 28.3 |
| CYP2D6 | > 50 |
| CYP3A4 | 5.8 |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]
Materials:
-
Test compound (Compound X)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[1]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[1]
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint = (0.693/t1/2) * (incubation volume / protein amount)).
Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium using a monolayer of Caco-2 cells.[3][4][5]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (Compound X)
-
Control compounds (e.g., high and low permeability controls)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.[3]
-
For the apical to basolateral (A→B) permeability assessment, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[3][6]
-
For the basolateral to apical (B→A) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[7][8][9][10]
Materials:
-
Test compound (Compound X)
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Control compounds (e.g., high and low binding controls)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Spike the test compound into plasma at a final concentration (e.g., 1 µM).
-
Add the plasma containing the test compound to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.[7]
-
Incubate the device at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours), with shaking.
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Calculate the percentage of plasma protein binding: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[11][12][13][14][15]
Materials:
-
Test compound (Compound X)
-
Human Liver Microsomes (HLM)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Specific inhibitors for each CYP isoform (as positive controls)
-
Acetonitrile
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a series of dilutions of the test compound and positive control inhibitors.
-
In a 96-well plate, pre-incubate HLM, the NADPH regenerating system, and the test compound (or control inhibitor) at various concentrations for a short period at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate for a specific time that ensures linear metabolite formation.
-
Terminate the reaction with cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.[11]
-
Determine the percentage of inhibition at each concentration of the test compound relative to a vehicle control.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable model.[11][13]
Potential Metabolic Pathways
Compounds containing the this compound scaffold can undergo various metabolic transformations, primarily categorized into Phase I and Phase II reactions.
Phase I Metabolism:
-
Oxidation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the quinoline ring system, a common metabolic pathway for aromatic compounds.
-
Dehalogenation: The chlorine substituents may be removed through reductive dehalogenation, which can be mediated by CYP enzymes.
Phase II Metabolism:
-
Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble products for excretion.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfate group to hydroxylated metabolites.
-
Glutathione Conjugation: The quinoline ring or its metabolites may be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs), particularly if reactive intermediates are formed.
Conclusion
The in vitro DMPK assays outlined in this document are fundamental for the early-stage characterization of compounds containing the this compound scaffold. The data generated from these assays on metabolic stability, permeability, plasma protein binding, and CYP inhibition are essential for identifying promising drug candidates and guiding further optimization efforts. A thorough understanding of the ADME properties is critical for the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. enamine.net [enamine.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. bioivt.com [bioivt.com]
- 9. protocols.io [protocols.io]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving Compound Lipophilicity using 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic modulation of lipophilicity is, therefore, a key aspect of lead optimization. The introduction of fluorine-containing moieties is a widely employed strategy to enhance lipophilicity and other pharmacological properties such as metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the use of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a versatile building block to increase the lipophilicity of parent molecules. The trifluoromethyl group at the 2-position and the chlorine atoms at the 4, 6, and 8-positions of the quinoline scaffold contribute significantly to its lipophilic character. Derivatization of a lead compound with this moiety via nucleophilic aromatic substitution (SNAr) offers a practical approach to fine-tune its lipophilicity and, consequently, its drug-like properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₃Cl₃F₃N |
| Molecular Weight | 300.50 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| CAS Number | 18706-37-1 |
| Calculated logP | 5.12 ± 0.38 (ALOGPS) |
Principle of Lipophilicity Enhancement
The high lipophilicity of this compound is attributed to the presence of the trifluoromethyl group and three chlorine atoms. The trifluoromethyl group is a strong electron-withdrawing group and is known to significantly increase lipophilicity. By covalently attaching this quinoline derivative to a molecule of interest, a substantial increase in the overall lipophilicity of the resulting conjugate can be achieved.
The most common method for this derivatization is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring activates the chlorine-substituted positions, particularly the C4 position, for attack by nucleophiles such as amines, thiols, and alcohols present on the parent molecule.
Data Presentation: Calculated Lipophilicity of Derivatives
To illustrate the potential of this compound to increase lipophilicity, the calculated partition coefficients (logP) of representative derivatives are presented below. The logP values were predicted using the ALOGPS 2.1 online tool.
Table 1: Calculated logP of this compound and its Potential Derivatives
| Compound | Parent Molecule (Nucleophile) | Calculated logP (ALOGPS) | Predicted Change in logP |
| This compound | - | 5.12 | - |
| 4-(Butylamino)-6,8-dichloro-2-(trifluoromethyl)quinoline | Butylamine (logP ≈ 0.8) | 6.25 | +5.45 |
| 4-(Anilino)-6,8-dichloro-2-(trifluoromethyl)quinoline | Aniline (logP ≈ 0.9) | 6.58 | +5.68 |
| 4-(Phenylthio)-6,8-dichloro-2-(trifluoromethyl)quinoline | Thiophenol (logP ≈ 2.5) | 7.21 | +4.71 |
| 4-(Phenoxy)-6,8-dichloro-2-(trifluoromethyl)quinoline | Phenol (logP ≈ 1.5) | 6.45 | +4.95 |
Note: The change in logP is a theoretical prediction and may vary based on the specific conformation and electronic properties of the final molecule.
Experimental Protocols
The following are generalized protocols for the derivatization of a parent molecule containing a nucleophilic functional group with this compound via a nucleophilic aromatic substitution (SNAr) reaction. The reaction conditions may require optimization based on the specific substrate.
Protocol 1: Synthesis of 4-Amino-6,8-dichloro-2-(trifluoromethyl)quinoline Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine. The chlorine at the 4-position is the most susceptible to nucleophilic attack.
Materials:
-
This compound
-
Parent molecule containing a primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave synthesizer
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the parent amine (1.0 - 1.2 equivalents) and the base (2-3 equivalents) to the solution.
-
Conventional Heating: Attach a reflux condenser and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, seal the reaction vessel and heat to 100-150 °C for 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6,8-dichloro-2-(trifluoromethyl)quinoline derivative.
Protocol 2: Synthesis of 4-Thio-6,8-dichloro-2-(trifluoromethyl)quinoline Derivatives
This protocol describes the reaction of this compound with a thiol.
Materials:
-
This compound
-
Parent molecule containing a thiol group (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the parent thiol (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.
-
Carefully add the base (1.5 - 2.0 equivalents) to the solution at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-thio-6,8-dichloro-2-(trifluoromethyl)quinoline derivative.
Mandatory Visualizations
Caption: Workflow for enhancing compound lipophilicity.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. This resource offers detailed troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A common and adaptable method for the synthesis of substituted quinolines like this compound is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. For the target molecule, a plausible approach involves the cyclization of a polychlorinated 2-aminoaryl ketone with a trifluoromethyl-containing reactant.
Q2: What are the primary challenges associated with the synthesis of this molecule?
The main challenges stem from the electronic properties of the substituents. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aniline ring, making cyclization more difficult and potentially requiring harsher reaction conditions.[1] Additionally, the presence of multiple chlorine atoms can influence the reactivity of the starting materials and the final product.
Q3: How can I purify the final product, this compound?
Standard purification techniques for organic compounds are generally effective. Column chromatography on silica gel is a common method for removing impurities.[1] Given that quinoline derivatives can sometimes be sensitive to acidic silica gel, using deactivated silica gel (e.g., treated with triethylamine) may be beneficial to prevent product degradation.[1] Recrystallization from a suitable solvent system is an excellent final step to obtain a highly pure product.[1]
Q4: What safety precautions should be taken during the synthesis?
Standard laboratory safety protocols are essential. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All reactions should be conducted in a well-ventilated fume hood, especially when working with volatile organic solvents and corrosive reagents like phosphorus oxychloride or strong acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Starting Material: The electron-withdrawing trifluoromethyl group on the aniline precursor can hinder the cyclization reaction.[1]2. Inefficient Catalyst: The chosen acid or base catalyst may not be strong enough to promote the reaction effectively.3. Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | 1. Use a more reactive precursor if possible. 2. Screen different catalysts: Consider stronger acids like polyphosphoric acid (PPA) or Lewis acids. For base-catalyzed reactions, stronger bases like potassium tert-butoxide could be tested.3. Increase the reaction temperature incrementally. Microwave heating can sometimes improve yields and reduce reaction times.[2] |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: If an unsymmetrical ketone is used as a reactant, it can lead to the formation of regioisomers. | Employ a symmetrical ketone if the synthesis allows. Alternatively, introduce a directing group on the ketone to favor the formation of the desired isomer. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.2. Low Reaction Temperature: The temperature may not be high enough for the reaction to go to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.2. Gradually increase the reaction temperature. |
| Product Decomposition during Workup or Purification | Sensitivity to Acid: The quinoline product may be unstable in the presence of acidic conditions, which can occur during aqueous workup or on standard silica gel. | 1. Perform a neutral or slightly basic aqueous workup. 2. Use deactivated (neutral) silica gel for column chromatography. This can be prepared by treating the silica gel with a small amount of triethylamine in the eluent. |
| Difficulty in Product Isolation/Crystallization | Presence of Impurities: Tarry byproducts or unreacted starting materials can inhibit crystallization.Product is an oil: The product may be an oil at room temperature. | 1. Purify the crude product thoroughly by column chromatography before attempting crystallization. 2. Attempt to form a salt (e.g., hydrochloride) of the quinoline, which may be more crystalline. If the free base is required, co-distillation with a high-boiling, non-reactive solvent under vacuum can help remove volatile impurities.[1] |
Experimental Protocols
A generalized experimental protocol for the synthesis of a substituted quinoline, which can be adapted for this compound, is provided below.
General Procedure for Friedländer-type Annulation:
-
To a solution of the appropriately substituted 2-aminoaryl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene), add the carbonyl compound containing an α-methylene group (1.1-1.5 eq.).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization.[1]
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data for the synthesis of this compound, based on typical yields and reaction conditions for similar compounds.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2-Amino-3,5-dichlorobenzotrifluoride | C₇H₄Cl₂F₃N | 230.02 | 1.0 eq |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 1.2 eq |
| Polyphosphoric Acid (Catalyst) | (HPO₃)n | - | Catalytic |
| Diphenyl ether (Solvent) | C₁₂H₁₀O | 170.21 | - |
Table 2: Reaction Parameters and Outcomes
| Parameter | Value |
| Reaction Temperature | 140-160 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 45-65% |
| Purity (after chromatography) | >97% |
Visualizations
References
Technical Support Center: Purification of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address the purification challenges associated with 4,6,8-trichloro-2-(trifluoromethyl)quinoline and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate the successful purification of these complex molecules.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Common impurities can originate from starting materials, side reactions, and incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as the aniline precursor used in the initial cyclization reaction.
-
Incompletely Halogenated Intermediates: Derivatives with one or two chlorine atoms instead of the desired three.
-
Regioisomers: If a nucleophilic substitution is performed, reaction at an alternative chloro-position can lead to isomeric impurities.
-
By-products from Side Reactions: Depending on the synthetic route (e.g., Friedländer synthesis), side-products from self-condensation of ketones or other reactants may be present.[1][2][3][4]
-
Hydrolysis Products: The trifluoromethyl group can be sensitive to hydrolysis under certain conditions, leading to the corresponding carboxylic acid.
Q2: What is the recommended initial approach for purifying a crude mixture of a this compound derivative?
A2: A two-step approach is generally recommended. First, perform column chromatography on silica gel to separate the major components and remove baseline impurities. This is often followed by recrystallization of the chromatography fractions containing the desired product to achieve high purity.
Q3: The chlorine atoms on the quinoline ring exhibit different reactivities. How does this affect purification?
A3: The chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack. This can be an advantage for selective functionalization but also a challenge during purification if incomplete reaction occurs, leading to a mixture of the starting material and the product that can be difficult to separate due to similar polarities.
Troubleshooting Guide
Issue 1: My compound is difficult to separate from a closely-eluting impurity by column chromatography.
-
Question: I am running a silica gel column, but my desired product co-elutes with an unknown impurity. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: A common mobile phase for quinoline derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Systematically decrease the proportion of the more polar solvent to increase the retention time and potentially improve separation.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with very similar Rf values.
-
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I have dissolved my compound in a hot solvent, but upon cooling, it forms an oil rather than solid crystals. What should I do?
-
Answer: Oiling out is a common problem with highly substituted aromatic compounds. Here are several strategies to address this:
-
Use a More Dilute Solution: The concentration of your compound in the hot solvent may be too high. Add more of the hot solvent to create a less saturated solution before allowing it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change the Solvent System:
-
Single Solvent: Try a solvent with a lower boiling point.
-
Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include methanol/water and dichloromethane/hexane.
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Issue 3: I am getting a low recovery after recrystallization.
-
Question: I have successfully recrystallized my compound, but the yield is very low. How can I improve it?
-
Answer:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound. Any excess solvent will keep more of your product in solution upon cooling.
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Recover from the Mother Liquor: The filtrate (mother liquor) after crystallization may still contain a significant amount of your product. You can try to recover this by concentrating the mother liquor and attempting a second recrystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Trifluoromethylquinolines
| Compound | Purification Method | Solvent System | Purity | Reference |
| 4-Chloro-8-(trifluoromethyl)quinoline | Crystallization | Methanol | 98% | US Patent 4,277,607 |
| 2-Methyl-8-(trifluoromethyl)-4-chloroquinoline | Recrystallization | Anhydrous Methanol | - | EP Patent 0113432A1 |
| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Not specified in detail | - | - | Synthesis reported in Beilstein J. Org. Chem. 2013, 9, 2435–2442 |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to form a slurry.
-
Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing of the stationary phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Start with a low polarity mixture and gradually increase the polarity if a gradient elution is desired.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Gently heat to redissolve the precipitate, then allow it to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound derivatives.
References
Technical Support Center: Synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this highly substituted quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The primary challenges stem from the electronic properties of the precursors. The starting aniline (likely 2,4,6-trichloroaniline) is highly deactivated due to the three electron-withdrawing chlorine atoms. Similarly, the trifluoromethyl group on the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) also reduces reactivity. This combination can lead to sluggish or incomplete cyclization, requiring harsh reaction conditions which in turn can cause side reactions and decomposition.[1][2]
Q2: Which synthetic routes are most viable for this compound?
A2: A common and effective method for this type of quinoline is a cyclization reaction, such as the Conrad-Limpach or a related synthesis. This would involve the condensation of 2,4,6-trichloroaniline with a trifluoromethyl-containing β-ketoester like ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature cyclization of the intermediate enamine. Subsequent chlorination of the resulting quinolinone would yield the final product.
Q3: My reaction is resulting in a low yield or no product. What are the most common causes?
A3: Low yields in this synthesis can be attributed to several factors:
-
Insufficiently high reaction temperature: The deactivated nature of the starting materials necessitates high temperatures for the cyclization step.[1]
-
Inappropriate catalyst: While often thermally driven, some quinoline syntheses benefit from acid catalysis. However, the wrong choice or concentration of acid can lead to side reactions.[1][3]
-
Presence of moisture: Water can interfere with acid-catalyzed reactions and should be minimized by using anhydrous reagents and solvents.[1]
-
Sub-optimal reaction time: Both insufficient and excessive reaction times can be detrimental. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal duration.
Q4: I am observing significant tar formation in my reaction. How can this be minimized?
A4: Tar formation is a common issue in quinoline syntheses that require high temperatures and/or strong acids, leading to polymerization of reactants or intermediates.[4] To minimize this:
-
Optimize Temperature: Avoid excessively high temperatures. Heat the reaction to the minimum temperature required for an efficient conversion.
-
Use a High-Boiling Point Solvent: Using a high-boiling point solvent can help to maintain a consistent temperature and prevent localized overheating.
-
Control Reagent Addition: Slow and controlled addition of reagents can help to manage exothermic processes and reduce side reactions.
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the potential for impurities with similar polarities.
-
Column Chromatography: This is a standard method. Using deactivated silica gel (e.g., treated with triethylamine) can be beneficial to prevent the decomposition of sensitive products on the acidic silica surface.[2]
-
Recrystallization: This is an effective final purification step to obtain a highly pure product. A suitable solvent system must be determined empirically.
-
Salt Formation: If the product is difficult to crystallize as a free base, forming a salt (e.g., a hydrochloride salt) may yield a more crystalline solid that is easier to purify.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition. |
| Incorrect catalyst or catalyst concentration. | If using an acid catalyst, screen different acids (e.g., H₂SO₄, PPA) and concentrations. Some reactions may proceed better thermally without a catalyst.[1][4] | |
| Poor substrate reactivity due to strong electron-withdrawing groups. | Consider using a more reactive derivative of the β-ketoester if possible. Ensure starting materials are pure. | |
| Formation of Multiple Side Products | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and time by monitoring the reaction progress closely (e.g., via TLC or LC-MS).[2] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the starting materials. An excess of one reactant may lead to side reactions. | |
| Difficulty in Product Purification | Product decomposition on silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina for column chromatography.[2] |
| Product is an oil and will not crystallize. | Attempt purification via distillation if the product is thermally stable. Consider forming a salt to induce crystallization.[2] | |
| Inconsistent Reaction Outcomes | Sensitivity to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[1][2] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
The following protocols are generalized procedures based on established quinoline syntheses and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
This protocol is adapted from a known procedure for the synthesis of similar halo-substituted quinolones.[5]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA).
-
Addition of Reactants: While stirring, add 2-chloroaniline followed by the slow addition of ethyl 4,4,4-trifluoroacetoacetate.
-
Reaction: Heat the mixture to 150°C for 2 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Chlorination to Yield this compound
This procedure describes a general method for the chlorination of a quinolinone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the starting quinolinone (e.g., 6,8-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, if that were the intermediate).
-
Reagent Addition: Add phosphoryl bromide (POBr₃) or a similar halogenating agent.
-
Reaction: Heat the mixture to 150°C for 2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Generalized Experimental Workflow
Caption: A generalized two-step workflow for the synthesis of the target molecule.
References
Technical Support Center: Functionalization of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound. Which chlorine atom is the most reactive?
A1: In polychlorinated quinolines, the chlorine atom at the C4 position is generally the most susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. The reactivity of the chloro-substituents typically follows the order C4 > C2 > C6 ≈ C8. Since the C2 position in your starting material is substituted with a trifluoromethyl group, the C4-chloro is the most likely site for monosubstitution under controlled conditions.
Q2: I performed a reaction with an amine nucleophile and obtained a mixture of products with one, two, and even three amino groups substituted. How can I achieve selective mono-substitution at the C4 position?
A2: Achieving selective mono-substitution on a polychlorinated heterocycle requires careful control of reaction conditions to avoid over-substitution. Here are some strategies to improve selectivity for the C4 position:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or slightly elevated temperatures and monitor the reaction progress closely.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further substitution.
-
Base: Use a weaker base or a stoichiometric amount of a non-nucleophilic base to avoid excessive activation of the substrate.
Q3: After my reaction, I isolated a significant amount of a byproduct that appears to be a quinolinone. What could be the cause of this?
A3: The formation of a quinolinone byproduct is likely due to the hydrolysis of one of the chloro-substituents, most commonly the highly activated C4-chloro group.[1][2] This can occur if there is water present in your reaction mixture, especially under basic or acidic conditions. To minimize hydrolysis:
-
Anhydrous Conditions: Ensure all your solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Choice of Base: If possible, use a non-hydroxide base. If a hydroxide base is necessary, use it in stoichiometric amounts and at low temperatures.
Q4: I am attempting a Suzuki-Miyaura coupling reaction with my trichloroquinoline, but I am observing a significant amount of a dehalogenated byproduct where one of the chlorine atoms is replaced by a hydrogen atom. How can I prevent this?
A4: Reductive dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions of aryl halides.[3][4][5][6] This side reaction can be promoted by certain phosphine ligands, the presence of water or other protic sources, and elevated temperatures. To minimize dehalogenation:
-
Ligand Choice: Screen different phosphine ligands. Sometimes, more electron-rich or sterically hindered ligands can suppress dehalogenation.
-
Base: The choice of base can be critical. Anhydrous bases are preferred.
-
Anhydrous Conditions: As with preventing hydrolysis, ensure your reaction is run under strictly anhydrous conditions.
-
Reaction Temperature: Try to run the reaction at a lower temperature.
Q5: In my Sonogashira coupling reaction, I am getting a lot of homocoupled alkyne (Glaser coupling) byproduct. What are the best ways to avoid this?
A5: Homocoupling of the terminal alkyne is a very common side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen.[7][8][9][10][11][12][13] To suppress this side reaction:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without a copper co-catalyst.
-
Inert Atmosphere: If using a copper co-catalyst, it is crucial to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8]
-
Choice of Base and Solvent: The base and solvent can also influence the extent of homocoupling. Amine bases like triethylamine are commonly used, but their purity is important.
Q6: Can the trifluoromethyl group on my quinoline be affected during the functionalization reactions?
A6: The trifluoromethyl group is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis to a carboxylic acid group under strong basic conditions, particularly at elevated temperatures.[14][15] It is advisable to avoid harsh basic conditions when possible. N-trifluoromethyl amines are also known to be prone to hydrolysis.[16]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Formation of di- and tri-substituted products | Reaction conditions are too harsh (high temperature, long reaction time). | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the mono-substituted product is the major component. 3. Use a less reactive solvent. |
| Excess nucleophile used. | 1. Use a stoichiometric amount (1.0 equivalent) or a very slight excess (up to 1.2 equivalents) of the nucleophile. | |
| Base is too strong or used in excess. | 1. Switch to a weaker, non-nucleophilic base (e.g., DIPEA, Cs₂CO₃). 2. Use a stoichiometric amount of the base. |
Guide 2: Formation of Dehalogenated Byproduct in Palladium-Catalyzed Cross-Coupling
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Significant amount of product with a C-H bond instead of a C-Cl bond | Presence of a protic source (e.g., water, alcohol). | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly. 3. Run the reaction under a rigorously inert atmosphere. |
| The chosen phosphine ligand promotes reductive dehalogenation. | 1. Screen a panel of different phosphine ligands (e.g., SPhos, XPhos, RuPhos). | |
| The base is not suitable. | 1. Try different inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | |
| High reaction temperature. | 1. Attempt the reaction at a lower temperature. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on literature for similar systems to illustrate the effect of reaction parameters on product distribution.
| Reaction Type | Parameter Varied | Condition A | Yield of Desired Product (A) | Side Product(s) (A) | Condition B | Yield of Desired Product (B) | Side Product(s) (B) |
| SNAr (Amination) | Equivalents of Amine | 1.1 eq | 85% (Mono-adduct) | 5% (Di-adduct) | 3.0 eq | 40% (Mono-adduct) | 50% (Di-adduct) |
| Suzuki Coupling | Base | K₃PO₄ (anhydrous) | 75% | 10% (Dehalogenation) | NaOH (aqueous) | 50% | 30% (Dehalogenation) |
| Sonogashira Coupling | Copper Co-catalyst | Copper-free | 80% | <5% (Homocoupling) | CuI (2 mol%) | 60% | 25% (Homocoupling) |
Key Experimental Protocols
Protocol 1: Selective Mono-amination of this compound at the C4-Position
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Add the amine (1.1 mmol) via syringe, followed by the addition of DIPEA (1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6,8-dichloro-2-(trifluoromethyl)quinoline.
Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling
Materials:
-
This compound (or a mono-substituted derivative)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Triethylamine (3.0 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting low cell permeability of PROTACs with "4,6,8-Trichloro-2-(trifluoromethyl)quinoline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs exhibit poor cell permeability?
A1: PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. Most PROTACs are large molecules with a high molecular weight (typically >800 Da) and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs. The large size and polarity hinder their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.
Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a measure of permeability, it is a crucial factor to consider in cell-based assays. If a PROTAC has low permeability, researchers might be tempted to use higher concentrations, which could inadvertently lead to the hook effect and confound the interpretation of the results.
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
A3: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment. In the aqueous environment of the extracellular space and cytoplasm, the PROTAC may exist in an extended conformation. However, when it encounters the nonpolar lipid bilayer of the cell membrane, it can fold into a more compact structure. This folded conformation can shield the polar parts of the molecule, reducing its effective polar surface area and facilitating its passage across the membrane. This conformational flexibility is often mediated by intramolecular hydrogen bonds.
Q4: Can "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" be used to improve PROTAC permeability?
A4: Currently, there is no scientific literature to support the use of "this compound" as a component of PROTACs or as an agent to directly enhance their cell permeability. Quinolines are a class of heterocyclic aromatic compounds that have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents. The trifluoromethyl group is often incorporated into drug candidates to improve properties like metabolic stability and lipophilicity. However, the direct application of this specific substituted quinoline to PROTAC permeability has not been reported.
Troubleshooting Guide
Issue: My PROTAC is potent in biochemical assays but shows low or no activity in cell-based degradation assays.
This is a common problem that often points to poor cell permeability. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Low Permeability with Quantitative Assays
Before making chemical modifications, it's crucial to quantitatively assess the permeability of your PROTAC.
-
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a good first-pass screen for passive permeability.
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the intestinal epithelium. This assay provides more physiologically relevant data, accounting for both passive diffusion and the potential effects of active transporters and efflux pumps.
-
Table 1: Interpreting Permeability Assay Data
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PAMPA | < 1 | Low Passive Permeability |
| 1 - 10 | Moderate Passive Permeability | |
| > 10 | High Passive Permeability | |
| Caco-2 (Apical to Basolateral) | < 2 | Low Permeability |
| 2 - 20 | Moderate Permeability | |
| > 20 | High Permeability | |
| Efflux Ratio (Papp B-A / Papp A-B) | > 2 | Indicates active efflux |
Data presented in this table is a generalized interpretation and may vary based on specific experimental conditions.
Step 2: Optimize the PROTAC Structure
If permeability is confirmed to be low, consider the following structural modifications:
-
Linker Optimization: The linker plays a critical role in a PROTAC's physicochemical properties.
-
Length and Flexibility: Shorter, more rigid linkers can sometimes improve permeability by reducing the molecule's overall size and flexibility. However, flexible linkers (e.g., those containing polyethylene glycol - PEG) can promote the "chameleon effect."
-
Polarity: Reducing the number of hydrogen bond donors and acceptors in the linker can decrease polarity and improve permeability. Replacing amide bonds with esters is one strategy to achieve this.
-
Cyclization: Introducing cyclic moieties into the linker can enhance rigidity and pre-organize the molecule into a more permeable conformation.
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly improve cell uptake.
-
"Chameleon" Optimization: Introduce functionalities that can form intramolecular hydrogen bonds to encourage a folded conformation in lipid environments.
Step 3: Consider Formulation Strategies
For preclinical studies, formulation can be a powerful tool to overcome poor permeability.
-
Nanoparticle-based delivery systems: Encapsulating the PROTAC in lipid nanoparticles or polymeric micelles can facilitate its entry into cells.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Donor Solution: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([CA]t / [C]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a permeable filter support in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure (Apical to Basolateral): The PROTAC solution is added to the apical (top) side of the monolayer. At specific time points, samples are taken from the basolateral (bottom) side.
-
Assay Procedure (Basolateral to Apical): The PROTAC solution is added to the basolateral side, and samples are taken from the apical side to assess active efflux.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Calculation of Papp: The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: Workflow for assessing PROTAC permeability.
Technical Support Center: Enhancing the Solubility of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline-based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for enhancing the solubility of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during solubility enhancement experiments in a question-and-answer format.
Issue 1: My this compound-based compound has extremely low aqueous solubility, hindering my biological assays.
-
Question: What are the initial steps I should take to improve the aqueous solubility of my compound for in vitro screening?
-
Answer: For initial screening, focus on simple and rapid methods. The first approach for a basic compound like a quinoline is pH modification.[1][2] Decreasing the pH of your aqueous buffer should protonate the quinoline nitrogen, forming a more soluble salt in situ.[1] If pH adjustment is insufficient or not suitable for your assay, creating a stock solution in an organic solvent like DMSO and then diluting it into your aqueous media is a common practice.[3] However, be mindful of the final solvent concentration, as high concentrations can affect biological assays.[3]
Issue 2: I'm trying to make a salt form of my quinoline compound, but it's not working as expected.
-
Question: I've added an acid to my compound, but I'm not getting a stable, soluble salt. What could be the problem?
-
Answer: Several factors could be at play. Firstly, the pKa difference between your quinoline compound (a weak base) and the chosen acid is crucial. For effective salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the quinoline's conjugate acid.[4][5] Secondly, the choice of solvent is critical for salt crystallization.[6] You may need to screen various solvents to find one that facilitates salt formation over simple co-precipitation of the free base and acid. Also, consider that some salts have inherently low solubility or may disproportionate back to the free base in certain conditions.[2] A systematic salt screening with a variety of counter-ions is often necessary to identify a stable and soluble salt form.[6]
Issue 3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Question: How can I prevent my compound from crashing out of solution upon dilution from an organic stock?
-
Answer: This is a common challenge with poorly soluble compounds.[3] The abrupt change in solvent polarity upon dilution causes the compound to precipitate. To mitigate this, you can try several strategies:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of your compound if your assay sensitivity allows.
-
Use co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG 400.[7]
-
Incorporate surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[7][8]
-
Employ cyclodextrins: Cyclodextrins can form inclusion complexes with your compound, effectively shielding the hydrophobic regions from water.[2][9]
-
Issue 4: I'm considering co-crystallization, but I'm unsure where to start.
-
Question: What are the key considerations for designing a co-crystal of my quinoline derivative?
-
Answer: Co-crystallization is a powerful technique that involves forming a new crystalline solid containing your active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio.[10][11] The first step is selecting a suitable coformer. Coformers are typically non-ionizable molecules that can form strong non-covalent interactions (like hydrogen bonds) with your API.[10] Screening for coformers often involves computational predictions and experimental techniques like slurry crystallization or solvent-evaporation.[10][12] Characterization using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is essential to confirm the formation of a new co-crystal phase.[10]
Frequently Asked Questions (FAQs)
Q1: What are the underlying reasons for the poor solubility of this compound-based compounds?
A1: The low aqueous solubility of these compounds is primarily due to their molecular structure. The quinoline core is an aromatic, hydrophobic system.[1] The presence of three chloro substituents and a trifluoromethyl group significantly increases the lipophilicity (hydrophobicity) of the molecule, leading to unfavorable interactions with polar water molecules.[4] Furthermore, strong intermolecular forces in the solid crystal lattice can make it energetically difficult for water to solvate individual molecules.[1]
Q2: Which solubility enhancement technique is the most appropriate for my compound?
A2: The choice of technique depends on the physicochemical properties of your specific compound and the intended application. For ionizable quinolines, pH adjustment and salt formation are often the most direct approaches.[1] For neutral or highly lipophilic derivatives, techniques like the use of co-solvents, surfactants, cyclodextrin complexation, or forming solid dispersions might be more effective.[7][13] A logical workflow for selecting a suitable method is presented in the diagram below.
Q3: Can the solubilizing agents I use interfere with my biological assays?
A3: Yes, this is a critical consideration.[3] Organic solvents like DMSO, surfactants, and even cyclodextrins can have their own biological effects. It is crucial to run vehicle controls in your experiments. This means testing the effect of the solubilizing agent alone at the same concentration used to dissolve your compound.[3]
Q4: How can I determine the solubility of my compound experimentally?
A4: The gold standard for determining equilibrium solubility is the shake-flask method.[4] This involves adding an excess of the solid compound to a specific solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after separating the undissolved solid.[9][14]
Data Presentation
Disclaimer: A thorough literature search did not yield specific quantitative solubility data for this compound. The following tables present solubility data for structurally similar quinoline derivatives to provide an estimate of its likely behavior in common organic solvents.[14]
Table 1: Quantitative Solubility Data for Analogous Quinolines in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [15] |
| 4,7-Dichloroquinoline | Ethanol | 25.15 | 0.0069 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 30.15 | 0.0105 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 35.05 | 0.0163 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 40.05 | 0.0261 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) | [14] |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) | [14] |
Table 2: Illustrative Solubility Enhancement of a Model Quinoline Compound
The following table provides hypothetical data to illustrate the potential fold-increase in aqueous solubility that can be achieved with different enhancement techniques for a poorly soluble quinoline derivative. Actual results will vary depending on the specific compound and experimental conditions.
| Method | Starting Material Solubility (µg/mL) | Fold Increase (Approx.) |
| pH Adjustment (to pH 2) | 1.5 | 10 - 50 |
| Co-solvency (10% PEG 400) | 1.5 | 5 - 20 |
| Salt Formation (Hydrochloride salt) | 1.5 | 100 - 1000+ |
| Cyclodextrin Complexation (5% HP-β-CD) | 1.5 | 50 - 200 |
| Solid Dispersion (with PVP K30) | 1.5 | 20 - 100 |
Experimental Protocols
Protocol 1: Salt Screening of a Quinoline-based Compound
This protocol outlines a general procedure for screening different counter-ions to form a salt with a basic quinoline derivative.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your quinoline compound in a suitable organic solvent (e.g., ethanol, isopropanol) at a known concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent at an equimolar concentration.
-
-
Salt Formation:
-
In separate vials, mix equal volumes of the quinoline stock solution and each acid stock solution.
-
Allow the solutions to stand at room temperature and observe for precipitation. If no precipitate forms, slow evaporation of the solvent or cooling of the solution can be attempted.
-
-
Isolation and Characterization:
-
Isolate any resulting solids by filtration or centrifugation.
-
Wash the solids with a small amount of the solvent and dry under vacuum.
-
Characterize the solids using techniques such as PXRD, DSC, and NMR to confirm salt formation and assess crystallinity.[6]
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method is suitable for preparing inclusion complexes of poorly water-soluble compounds with cyclodextrins.[13][16]
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Mixing: In a mortar, mix the this compound-based compound and the chosen cyclodextrin at a specific molar ratio (e.g., 1:1 or 1:2).
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v ethanol:water) to the powder mixture to form a thick paste.[1]
-
Drying: Knead the paste for 30-60 minutes. The paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to a constant weight.
-
Post-processing: The dried mass is pulverized and sieved to obtain a uniform powder.
Protocol 3: Co-crystal Formation by Solvent Evaporation
This is a common method for screening and preparing co-crystals.[10]
-
Coformer and Solvent Selection: Select a suitable coformer from the GRAS (Generally Recognized as Safe) list.[10] Identify a common solvent in which both the quinoline compound and the coformer are soluble.[10]
-
Dissolution: Dissolve stoichiometric amounts of the quinoline compound and the coformer (e.g., a 1:1 molar ratio) in the chosen solvent with gentle heating and stirring if necessary.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Isolation and Analysis: Collect the resulting crystals and analyze them using PXRD and DSC to confirm the formation of a new crystalline phase, distinct from the starting materials.[10]
Mandatory Visualization
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for salt screening.
References
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. onyxipca.com [onyxipca.com]
- 3. ijspr.com [ijspr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. iipseries.org [iipseries.org]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. oatext.com [oatext.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-クロロ-7-(トリフルオロメチル)キノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. worldscientific.com [worldscientific.com]
Overcoming off-target effects of "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" degraders
Disclaimer: Direct experimental data on the biological activity and off-target effects of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline as a protein degrader are not extensively available in published literature. This technical guide provides a predictive analysis based on structure-activity relationships and established principles for targeted protein degraders, particularly those involving quinoline scaffolds. The information herein is intended to guide researchers in anticipating and troubleshooting potential experimental challenges.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using quinoline-based degraders.
Issue 1: High Cytotoxicity at Effective Concentrations
Unintended cell death can confound experimental results by masking the specific effects of target protein degradation.
| Potential Cause | Recommended Solution |
| Off-Target Effects: The degrader may be affecting essential cellular proteins other than the intended target. | 1. Perform Global Proteomics: Use unbiased mass spectrometry to identify all proteins whose levels change upon treatment. 2. Conduct Kinase Profiling: Screen the degrader against a panel of kinases to identify unintended inhibitory activity. 3. Validate Off-Targets: Use siRNA or CRISPR to knock down suspected off-target proteins and observe if the cytotoxic phenotype is replicated. |
| On-Target Toxicity: The degradation of the intended target protein itself may be cytotoxic in the experimental system. | 1. Titrate Concentration: Determine the lowest effective concentration that induces target degradation without significant cell death. 2. Time-Course Experiment: Assess cell viability and target degradation at multiple time points to find a therapeutic window. 3. Use an Alternative Cell Line: The effect of target degradation may be cell-context dependent. |
| Compound Instability or Impurity: The compound may be degrading into a toxic species or contain cytotoxic impurities. | 1. Verify Compound Purity: Use analytical techniques like HPLC-MS to confirm the purity of the degrader stock. 2. Ensure Proper Storage: Store the compound as recommended, protected from light and moisture, and prepare fresh dilutions for each experiment.[1] |
Issue 2: Lack of Phenotypic Effect Despite Target Degradation
Observing successful target degradation without the expected biological outcome can indicate several underlying issues.
| Potential Cause | Recommended Solution |
| Functional Redundancy: Other proteins may compensate for the loss of the target protein's function. | 1. Pathway Analysis: Investigate proteins upstream and downstream of the target to see if compensatory changes are occurring. 2. Combination Studies: Consider co-treatment with an inhibitor of a redundant pathway. |
| Incorrect Biological Hypothesis: The target protein may not be the primary driver of the phenotype being studied. | 1. Re-evaluate Target Validation Data: Ensure that previous genetic or pharmacological data strongly supports the role of the target in the specific biological context. 2. Orthogonal Approaches: Use genetic methods (siRNA, CRISPR) to confirm that loss of the target protein recapitulates the expected phenotype. |
| Insufficient Degradation: The level of protein degradation achieved (Dmax) may not be sufficient to elicit a biological response. | 1. Optimize Degrader Concentration and Time: Perform detailed dose-response and time-course experiments to maximize degradation.[2] 2. Assess Scaffolding Functions: Even low levels of remaining protein may be sufficient for non-catalytic scaffolding functions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the postulated mechanism of action for a this compound-based degrader?
A1: While this specific molecule is listed as a protein degrader building block, a fully functional degrader would be a heterobifunctional molecule, such as a PROTAC (Proteolysis Targeting Chimera).[4][5] It would consist of three parts:
-
A ligand that binds to the protein of interest (POI).
-
A linker.
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
By bringing the POI and the E3 ligase into close proximity, the degrader facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][6] The quinoline moiety itself may be part of the POI ligand or the linker, with its substitutions influencing cell permeability, metabolic stability, and binding affinity.[7]
Q2: I'm observing a bell-shaped dose-response curve (the "hook effect"). What causes this and how can I avoid it?
A2: The "hook effect" is a common phenomenon with bifunctional degraders where degradation efficiency decreases at very high concentrations.[1][8] This occurs because the high concentration of the degrader favors the formation of non-productive binary complexes (Degrader-Target or Degrader-E3 Ligase) over the productive ternary complex (Target-Degrader-E3 Ligase) required for ubiquitination. To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range that promotes ternary complex formation.[2]
Q3: What are the essential controls for a protein degradation experiment?
A3: To ensure the observed effects are specific to the intended mechanism, the following controls are critical:[8]
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level and cell health.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, confirming a proteasome-dependent mechanism.
-
Inactive Epimer/Analog Control: A structurally similar molecule that does not bind to the target or the E3 ligase should not induce degradation. This confirms the specificity of the degrader molecule itself.
-
E3 Ligase Ligand Only Control: This helps to assess any off-target effects caused by the E3 ligase-binding component of your degrader alone.
Q4: How can I confirm that the decrease in protein levels is due to degradation and not transcriptional inhibition?
A4: This is a critical validation step. You should measure the mRNA levels of your target gene using quantitative real-time PCR (qPCR). If the degrader is working as intended, you will see a significant decrease in protein levels (measured by Western Blot or mass spectrometry) without a corresponding decrease in mRNA levels.[1]
Quantitative Data Summary
The following tables provide hypothetical, yet typical, starting points for experimentation. These values should be empirically determined for each specific cell line and experimental setup.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 nM - 10 µM | To identify the optimal degradation concentration and observe potential hook effects.[2] |
| Incubation Time | 4, 8, 16, 24 hours | Degradation kinetics vary; a time-course experiment is needed to determine the point of maximal degradation (Dmax).[2] |
| Cell Seeding Density | 50-70% Confluency | Ensures cells are in a healthy, proliferative state and avoids artifacts from over-confluency. |
Table 2: Panel of Suggested Off-Target Screening Assays
| Assay Type | Purpose | Example Method |
| Global Proteomics | Unbiased identification of all protein level changes. | Tandem Mass Tag (TMT) Mass Spectrometry |
| Target Engagement | Confirm direct binding to the intended target in cells. | Cellular Thermal Shift Assay (CETSA) |
| Kinase Profiling | Identify unintended inhibition of kinases. | In vitro radioactive kinase assay panel (e.g., KinomeScan) |
| Cell Viability | Quantify cytotoxicity. | CellTiter-Glo®, MTT Assay |
Experimental Protocols & Visualizations
Protocol 1: Global Proteomics Analysis via Mass Spectrometry
This protocol provides a general workflow to identify on- and off-target effects of the degrader.
Objective: To quantitatively assess changes in the proteome of cells treated with the this compound degrader.
Workflow Diagram:
Caption: Workflow for quantitative proteomics to identify off-target effects.
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa, HEK293T) and treat with the optimal concentration of the degrader and a vehicle control for the optimal duration (determined from initial dose-response and time-course experiments). Include at least three biological replicates.
-
Lysis and Digestion: Harvest and lyse the cells. Quantify total protein using a BCA assay. Take equal amounts of protein from each sample, reduce the disulfide bonds, alkylate the cysteines, and digest the proteins into peptides using trypsin overnight.
-
Peptide Labeling: Label the resulting peptides with isobaric tags (e.g., TMTpro™ reagents) according to the manufacturer's protocol. Pool the labeled samples.
-
LC-MS/MS: Analyze the pooled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a software suite like Proteome Discoverer™ or MaxQuant. Search the spectra against a human protein database to identify peptides and proteins. Perform statistical analysis to determine proteins that are significantly up- or down-regulated in the degrader-treated samples compared to the vehicle control. The intended target should be among the most significantly down-regulated proteins. Any other significantly down-regulated proteins are potential off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying direct target engagement by the degrader in a cellular context.
Objective: To determine if the degrader binds to and stabilizes the target protein against thermal denaturation.
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat two populations of cells, one with the degrader at a concentration known to be effective, and one with a vehicle control.
-
Harvesting: After a short incubation (e.g., 1-2 hours), harvest the cells.
-
Heating: Lyse the cells and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Fractionation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blotting.
-
Data Interpretation: Plot the percentage of soluble target protein against temperature for both the vehicle and degrader-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates that the compound has bound to and stabilized the target protein.
Hypothetical Off-Target Signaling Pathway
Off-target binding of a quinoline-based compound could potentially inhibit a critical kinase, leading to apoptosis.
Caption: Postulated off-target effect leading to cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. excelra.com [excelra.com]
- 6. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Strategies to reduce the toxicity of "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6,8-Trichloro-2-(trifluoromethyl)quinoline derivatives. The following information is designed to help address common challenges encountered during experimentation, with a focus on strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our this compound derivative in our primary cell-based assays. What are the potential structural drivers of this toxicity?
A1: The significant cytotoxicity observed is likely attributable to the specific substitution pattern of the quinoline core. The presence of multiple electron-withdrawing chloro groups and a trifluoromethyl group can contribute to toxicity through several mechanisms:
-
Electrophilicity: The electron-deficient nature of the quinoline ring, enhanced by the chloro and trifluoromethyl substituents, can render the molecule susceptible to nucleophilic attack by biological macromolecules like DNA and proteins, leading to cellular damage.
-
Metabolic Activation: The chloro and trifluoromethyl groups can influence the metabolic profile of the compound. Metabolism by cytochrome P450 enzymes may lead to the formation of reactive intermediates. For instance, oxidative metabolism can generate reactive quinone-like species.
-
Membrane Interaction: The lipophilicity imparted by the halogen substituents can facilitate insertion into cellular membranes, potentially disrupting membrane integrity and function.
Structure-activity relationship (SAR) studies on haloquinolines have shown that the position and nature of halogen substituents significantly impact toxicity. For instance, derivatives with larger substituents at the 2 and 8-positions have been correlated with increased acute toxicity in some models.
Q2: What are the primary molecular pathways affected by toxic quinoline derivatives?
A2: Quinoline derivatives can induce toxicity by perturbing several critical signaling pathways, often initiated by oxidative stress. Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis.[1][2][3]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress. Quinoline-induced oxidative stress can lead to the activation of MAPK signaling, which can, in turn, trigger apoptosis.[4]
Disruption of these pathways can lead to a cascade of events including cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.
Troubleshooting Guides
Issue: High level of non-specific toxicity observed in preliminary in vitro screening.
Troubleshooting Steps:
-
Re-evaluate Compound Purity: Ensure the observed toxicity is not due to impurities from the synthesis. Re-purify the compound and confirm its identity and purity using analytical methods such as NMR and LC-MS.
-
Modify the Substitution Pattern: Based on SAR principles, consider synthesizing analogues with reduced halogenation or by replacing one or more chloro groups with bioisosteric replacements.
-
Investigate Metabolic Stability: The trifluoromethyl group is known to block metabolic hydroxylation at its position of attachment, which can increase metabolic stability. However, metabolism at other sites on the quinoline ring may still lead to toxic metabolites.[5]
Strategies for Toxicity Reduction through Structural Modification
A primary strategy to reduce the toxicity of your this compound derivative is through bioisosteric replacement . This involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of improving the therapeutic profile of the compound.[6][7]
Proposed Bioisosteric Replacements for Chlorine:
-
Fluorine: Replacing chlorine with fluorine can alter the electronic properties and lipophilicity of the molecule. While both are halogens, fluorine is smaller and more electronegative, which can influence binding to off-target proteins and metabolic stability.[8][9]
-
Methyl Group (-CH3): A methyl group can be a bioisostere for a chlorine atom in certain contexts, altering the steric and electronic profile.
-
Cyano Group (-CN): A cyano group can mimic some of the electronic properties of a halogen.
-
Methoxy Group (-OCH3): This group can change the hydrogen bonding potential and solubility of the compound.
The goal of these replacements is to attenuate toxicity while retaining the desired biological activity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
This compound derivative (and its analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]
Protocol 2: Zebrafish Embryo Cardiotoxicity Assay
The zebrafish model is a powerful in vivo tool for assessing developmental toxicity and cardiotoxicity due to the optical transparency of the embryos.[11][12][13]
Materials:
-
Fertilized zebrafish embryos
-
E3 medium (embryo water)
-
96-well plates
-
Test compounds
-
Microscope with imaging capabilities
Procedure:
-
At 6 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing E3 medium.
-
Expose the embryos to a range of concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates at 28.5°C.
-
At 24, 48, and 72 hpf, observe the embryos under a microscope for developmental and cardiotoxic endpoints, including:
-
Heart rate: Count the number of heartbeats per minute.
-
Pericardial edema: Observe for fluid accumulation around the heart.
-
Heart morphology: Assess for any structural abnormalities.
-
Circulation: Check for the presence and normalcy of blood flow.
-
-
Record the observations and determine the concentration at which adverse effects are observed.[14]
Data Presentation
Table 1: Comparative Cytotoxicity of Quinoline Derivatives (IC50 in µM)
| Compound/Analogue | A549 (Lung Cancer) | MCF7 (Breast Cancer) | Reference |
| Hypothetical Parent Compound | To be determined | To be determined | |
| Analogue 1 (e.g., 4-Cl to 4-F) | To be determined | To be determined | |
| Analogue 2 (e.g., 6-Cl to 6-CH3) | To be determined | To be determined | |
| Doxorubicin (Reference Drug) | ~0.05 | ~0.1 | [15] |
| Substituted Quinoline 4f | Comparable to Doxorubicin | Comparable to Doxorubicin | [15] |
This table should be populated with experimental data as it is generated.
Table 2: In Vivo Acute Toxicity of Quinoline Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Quinoline | Rat | Oral | 460 mg/kg | [16] |
| Quinoline | Mouse | Oral | 330 mg/kg | [16] |
| Hypothetical Parent Compound | Zebrafish | Immersion | To be determined | |
| Analogue 1 | Zebrafish | Immersion | To be determined |
This table provides a template for summarizing acute toxicity data.
Visualizations
Below are diagrams illustrating key concepts relevant to the toxicity of this compound derivatives.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. benchchem.com [benchchem.com]
- 11. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 12. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 13. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
Optimization of linker length for PROTACs using "4,6,8-Trichloro-2-(trifluoromethyl)quinoline"
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) that utilize a 4,6,8-Trichloro-2-(trifluoromethyl)quinoline -based ligand for the Von Hippel-Lindau (VHL) E3 ligase.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and VHL in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1]
Potential Linker-Related Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Problem: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex where key lysine residues on the target are not accessible for ubiquitination.[1][2] Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene groups), can help identify the optimal length.[1][3] |
| Suboptimal Linker Attachment Points | Problem: The position where the linker is attached to the this compound VHL ligand or the target protein ligand is crucial.[4][5] An incorrect attachment point can interfere with ligand binding or prevent the productive orientation of the ternary complex.[4][5] Solution: If possible, synthesize PROTACs with the linker connected to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points.[5] |
| Poor Physicochemical Properties | Problem: The linker contributes significantly to the overall properties of the PROTAC. A linker that results in poor solubility or low cell permeability will prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[2][6] Solution: Modify the linker to balance lipophilicity and polarity. For example, replacing a long alkyl chain with a more hydrophilic PEG linker can improve solubility.[7][8] Assess cell permeability using assays like PAMPA or Caco-2.[1][4] |
Troubleshooting Workflow for PROTACs with No Degradation
Caption: A typical experimental workflow for troubleshooting PROTACs that fail to induce protein degradation.
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a common phenomenon with PROTACs. It occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex required for degradation.[5]
Potential Linker-Related Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | Problem: The linker may not be promoting positive cooperativity, where the binding of one protein increases the affinity for the second. This lack of cooperativity can lead to the accumulation of binary complexes at high concentrations.[2] Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] This often requires empirical testing of different linker designs with varied lengths and compositions.[1] |
| High Linker Flexibility | Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[2] Solution: Introduce some rigidity into the linker by incorporating cyclic structures like piperazine or phenyl rings.[2] This can reduce the entropic penalty of forming the ternary complex. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC using a this compound-based VHL ligand?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and the VHL E3 ligase pair.[9] The linker's role is to span the distance between the two proteins and facilitate a productive orientation for ubiquitination.[5] Empirical data from numerous studies suggest that linkers composed of alkyl chains or PEG units are most common.[3][10] The best approach is to synthesize a series of PROTACs with systematically varied linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) and empirically determine the optimal length for your specific target.[4]
Q2: What types of linkers are commonly used and what are their properties?
A2: The two most common types of linkers are alkyl chains and polyethylene glycol (PEG) chains.
| Linker Type | Properties | Considerations |
| Alkyl Chains | - Hydrophobic, can increase lipophilicity. - Can improve cell permeability at optimal lengths. | - May decrease aqueous solubility. - Can be susceptible to metabolism.[4] |
| PEG Chains | - Hydrophilic, can improve aqueous solubility.[7] - Generally flexible. | - High flexibility can sometimes be detrimental.[2] - Too many PEG units can increase polarity and reduce permeability.[4] |
| Rigid Linkers | - Contain cyclic structures (e.g., piperazine, phenyl). - Reduce conformational flexibility. | - Can pre-organize the PROTAC into a bioactive conformation. - May lock the PROTAC in a non-productive conformation if not designed correctly.[2] |
Q3: How do I measure the formation and stability of the ternary complex?
A3: Several biophysical techniques can be used to quantify ternary complex formation and stability. Surface Plasmon Resonance (SPR) is a powerful method to measure the kinetics and affinity of both binary and ternary complex formation, and to determine cooperativity.[9] Other useful techniques include Isothermal Titration Calorimetry (ITC) and live-cell assays like NanoBRET™.[1][5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of PROTACs targeting Protein X. These PROTACs utilize a This compound -based VHL ligand and are connected by PEG linkers of varying lengths.
Table 1: In Vitro Degradation of Target Protein X in HEK293 Cells
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-A | PEG3 | 12 | 850 | 65 |
| PROTAC-B | PEG4 | 15 | 120 | 92 |
| PROTAC-C | PEG5 | 18 | 25 | 98 |
| PROTAC-D | PEG6 | 21 | 95 | 94 |
| PROTAC-E | PEG8 | 27 | 450 | 75 |
¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[8] ²Dₘₐₓ: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher value indicates greater efficacy.[8]
This illustrative data shows that for this particular system, a PEG5 linker (PROTAC-C) provides the optimal length for achieving the highest potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Composition | Binary Affinity (K_D, nM) (PROTAC to VHL) | Binary Affinity (K_D, nM) (PROTAC to Protein X) | Cooperativity (α)³ |
| PROTAC-A | PEG3 | 55 | 120 | 0.8 (Negative) |
| PROTAC-B | PEG4 | 60 | 115 | 2.5 (Positive) |
| PROTAC-C | PEG5 | 58 | 125 | 15.2 (Strongly Positive) |
| PROTAC-D | PEG6 | 62 | 118 | 3.1 (Positive) |
| PROTAC-E | PEG8 | 65 | 130 | 1.1 (Non-cooperative) |
³Cooperativity (α): A measure of how the binding of one protein affects the binding of the second protein to the PROTAC. α > 1 indicates positive cooperativity, which is desirable. α < 1 indicates negative cooperativity.
This data illustrates a strong correlation between optimal degradation (PROTAC-C) and high positive cooperativity in forming the ternary complex.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[11]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ values.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol measures the kinetics and affinity of binary and ternary complex formation to determine cooperativity.[9]
Methodology:
-
Immobilization: Immobilize either the VHL E3 ligase complex or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (e.g., PROTAC-VHL).
-
Inject a series of concentrations of the soluble protein partner (e.g., Target Protein X) to confirm no non-specific binding to the immobilized protein.
-
-
Ternary Complex Analysis: Inject a series of concentrations of the soluble protein partner in the presence of a constant, saturating concentration of the PROTAC.[5]
-
Data Analysis: Analyze the sensorgrams to determine the on-rates, off-rates, and dissociation constants (K_D) for binary and ternary complexes. Calculate the cooperativity factor (α) by comparing the affinity of the soluble protein partner in the absence and presence of the PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Logical Flow for Linker Length Optimization
Caption: A systematic workflow for the optimization of PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Ternary Complexes with Quinoline-Based Molecules
This technical support center is designed for researchers, scientists, and drug development professionals who are working to enhance the stability of ternary complexes involving small molecules such as "4,6,8-Trichloro-2-(trifluoromethyl)quinoline." Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
Encountering issues with ternary complex stability is a common challenge. This section provides a systematic approach to identifying and resolving potential problems in your experiments.
Issue 1: Low or No Ternary Complex Formation Observed
If you are not observing the expected formation of your ternary complex, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Protein Instability | Assess the stability of individual proteins under your assay conditions using techniques like differential scanning fluorimetry (DSF). Optimize buffer conditions such as pH and salt concentration to improve protein stability.[1] |
| Inactive Components | Confirm the purity and structural integrity of your small molecule using methods like NMR and mass spectrometry.[2] Verify the activity of your proteins through relevant functional assays. For E3 ligases, consider performing an auto-ubiquitination assay.[2] |
| Suboptimal Assay Conditions | Perform buffer optimization experiments, varying pH and salt concentrations to find the most favorable conditions for complex formation.[2] |
| Low Cooperativity | Re-evaluate the design of your bifunctional molecule if applicable. The choice of ligands for the target protein and the E3 ligase can significantly impact cooperativity.[1] |
Issue 2: Ternary Complex is Unstable Over Time
If the formed ternary complex appears to dissociate quickly, the following factors may be at play.
| Potential Cause | Troubleshooting Step |
| Proteasomal Degradation (Cell-based assays) | If your experiment is in a cellular context, the ternary complex may be actively leading to the degradation of the target protein. To study the complex itself, consider adding a proteasome inhibitor like MG132.[1] |
| Suboptimal Linker (for bifunctional molecules) | For molecules like PROTACs, the linker connecting the two binding moieties is crucial. A linker that is too short may cause steric hindrance, while a very long and flexible linker can lead to an entropic penalty. Synthesize and test a library of molecules with varying linker lengths and compositions.[1][3] |
| Weak Protein-Protein Interactions | The intrinsic affinity between the two proteins in the ternary complex may be low. While difficult to directly alter, optimizing the linker and the small molecule's binding moieties can help to maximize favorable protein-protein interactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in this context?
"this compound" is a chemical compound with the molecular formula C10H3Cl3F3N and a molecular weight of 300.5.[5] It is classified as a "Protein Degrader Building Block," suggesting its utility as a component in the synthesis of larger molecules, such as PROTACs, which are designed to induce the formation of a ternary complex between a target protein and an E3 ligase, leading to the degradation of the target protein.[5]
Q2: What are the key factors that influence the stability of a ternary complex?
The stability of a ternary complex is influenced by several factors:
-
Binary Binding Affinities: The individual binding affinities of the small molecule to each protein are a fundamental starting point.[3]
-
Cooperativity (α): This is a critical measure of how the binding of one protein to the small molecule affects the binding of the second protein. Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, is highly desirable for a stable ternary complex.[1][3][4]
-
Linker Composition and Length (for bifunctional molecules): The linker plays a crucial role in orienting the two proteins to maximize favorable interactions and minimize steric clashes.[1][3]
-
Conformational Strain: The binding of all three components should not induce significant conformational strain in any of the molecules.
Q3: How can I experimentally measure the stability of my ternary complex?
Several biophysical techniques can be employed to quantify the formation and stability of ternary complexes:
-
Surface Plasmon Resonance (SPR): This technique provides real-time data on the association and dissociation rates of the complex, allowing for the determination of binding affinities (KD) and kinetics.[1]
-
Bio-layer Interferometry (BLI): Similar to SPR, BLI measures the binding and dissociation of molecules to a biosensor tip, providing kinetic and affinity data.[1]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for determining thermodynamic parameters, ITC directly measures the heat changes associated with binding events, providing information on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[1]
-
Förster Resonance Energy Transfer (FRET): By labeling the two proteins with a FRET donor and acceptor pair, the formation of the ternary complex can be monitored by an increase in the FRET signal.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to assess ternary complex formation and stability.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines a general procedure for measuring the kinetics of ternary complex formation using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., NTA sensor chip for His-tagged proteins)
-
Purified, tagged proteins (e.g., His-tagged E3 ligase and a target protein)
-
"this compound" or your small molecule of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the His-tagged E3 ligase onto the NTA sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the small molecule over the ligase-coated surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a mixture of a fixed, near-saturating concentration of the small molecule and a series of concentrations of the target protein over the E3 ligase surface.
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and the binding affinity (KD) of the ternary complex.
Protocol 2: Co-Immunoprecipitation (Co-IP) for In Vivo Ternary Complex Detection
This protocol describes a two-step co-immunoprecipitation approach to confirm the formation of a ternary complex within a cellular context.[6][7]
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., Flag-tagged Protein A and HA-tagged Protein B)
-
Small molecule of interest
-
Lysis buffer
-
Anti-Flag and Anti-HA antibodies
-
Protein A/G magnetic beads
-
Elution buffer with Flag peptide
-
Wash buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the small molecule or a vehicle control. Lyse the cells to release the proteins.
-
First Immunoprecipitation: Incubate the cell lysate with anti-Flag antibodies to capture Flag-Protein A and any interacting partners. Use magnetic beads to pull down the antibody-protein complexes.
-
Elution: Elute the captured complexes from the beads using a Flag peptide solution.
-
Second Immunoprecipitation: Incubate the eluted sample with anti-HA antibodies to specifically pull down complexes containing HA-Protein B.
-
Western Blot Analysis: Analyze the final immunoprecipitated samples by Western blot using antibodies against both Flag-Protein A and HA-Protein B to confirm the presence of the ternary complex.
Visualizations
The following diagrams illustrate key concepts and workflows related to ternary complex stability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting unstable ternary complexes.
Caption: General experimental workflow for ternary complex characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quinoline Linkers in Drug Development: 4,6,8-Trichloro-2-(trifluoromethyl)quinoline vs. Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a chemical linker is paramount in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, and pharmacokinetic profile of the conjugate. Quinoline scaffolds have emerged as versatile components in linker technology due to their rigid structure and tunable electronic properties. This guide provides an objective comparison of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline with other quinoline-based linkers, supported by an analysis of its structural features and inferred properties, alongside general experimental protocols.
Physicochemical Properties and Reactivity
The substitution pattern on the quinoline ring dictates its physicochemical properties and reactivity, which in turn affects its suitability as a linker. The presence of multiple electron-withdrawing groups, such as chloro and trifluoromethyl substituents, significantly impacts the electronic nature of the quinoline core.
This compound is a highly functionalized building block intended for use in protein degraders.[1] The trifluoromethyl group (CF3) is a potent electron-withdrawing group that enhances metabolic stability and lipophilicity.[2] The three chloro substituents further increase the electrophilicity of the quinoline ring, making it more susceptible to nucleophilic aromatic substitution (SNAr), the primary reaction for its conjugation to other molecules. The chloro groups at the 4-position of a quinoline ring are particularly reactive towards nucleophiles.[3][4]
In comparison, simpler quinoline linkers, such as 4-chloroquinoline, offer a single point of attachment and have a lower degree of electronic activation. Quinolines lacking the trifluoromethyl group will be less lipophilic and potentially less metabolically stable. The table below summarizes the inferred and known properties of these linkers.
| Property | This compound (Inferred) | 4-Chloroquinoline (Reference) | 4-Chloro-8-methylquinoline (Reference) |
| Molecular Weight | 300.5 g/mol [1] | 163.61 g/mol | 177.64 g/mol |
| Reactivity towards Nucleophiles | High, activated by 3 Cl and 1 CF3 group. Multiple potential reaction sites. | Moderate, activated by the ring nitrogen. | Moderate, methyl group has a slight activating effect on the ring for electrophilic substitution but minimal impact on nucleophilic substitution at the 4-position. |
| Lipophilicity (LogP) | High, due to trifluoromethyl and trichloro groups.[5][6][7] | Moderate | Moderate to High |
| Metabolic Stability | High, due to the robust C-F bonds of the trifluoromethyl group.[5] | Moderate | Moderate |
| Steric Hindrance | High, particularly around the 2, 4, 6, and 8 positions, which may influence reaction kinetics. | Low at the 4-position. | Moderate, due to the 8-methyl group. |
Performance in Bioconjugation and Conjugate Stability
The efficiency of the conjugation reaction and the stability of the resulting linker-payload bond are critical for the successful development of ADCs and PROTACs. A stable linker prevents premature release of the payload in circulation, which can lead to off-target toxicity.[8][9]
The highly electrophilic nature of this compound suggests that it will react readily with nucleophiles such as amines, thiols, and alcohols, which are common functional groups on payloads or antibodies. However, the presence of multiple chloro-substituents could lead to a mixture of products if the reaction conditions are not carefully controlled. The steric bulk of the substituents may also necessitate more forcing reaction conditions.
The stability of the resulting conjugate will depend on the nature of the bond formed. Aromatic ether or amine linkages are generally stable. The electron-withdrawing nature of the quinoline core in this compound is expected to stabilize the resulting conjugate bond.
| Performance Metric | This compound (Inferred) | 4-Chloroquinoline (Reference) | 4-Chloro-8-methylquinoline (Reference) |
| Conjugation Efficiency | Potentially high due to electronic activation, but may be complicated by multiple reaction sites and steric hindrance. | Good for nucleophilic substitution at the 4-position. | Good, similar to 4-chloroquinoline. |
| Selectivity of Conjugation | Lower, potential for reaction at multiple chloro-positions requiring optimization of reaction conditions. | High, single reactive site. | High, single reactive site. |
| Stability of Resulting Conjugate | High, the electron-withdrawing quinoline core enhances the stability of the formed bond. | High for C-N or C-O bonds. | High for C-N or C-O bonds. |
| Hydrophobicity of Conjugate | High, will contribute significantly to the overall hydrophobicity of the final molecule.[10] | Moderate contribution to hydrophobicity. | Moderate to high contribution to hydrophobicity. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Chloroquinoline Linker
This protocol describes a general method for conjugating a payload containing a primary amine to a chloroquinoline linker.
Materials:
-
This compound or other chloroquinoline linker
-
Amine-containing payload
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chloroquinoline linker (1.0 eq) in the anhydrous solvent.
-
Add the amine-containing payload (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Assessing Conjugate Stability in Human Plasma
This protocol provides a method to evaluate the stability of the quinoline-linked conjugate in a biologically relevant matrix.
Materials:
-
Quinoline-linked conjugate
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the quinoline-linked conjugate in DMSO.
-
Spike the stock solution into pre-warmed human plasma (37 °C) to a final concentration of 1-10 µM.
-
Incubate the plasma sample at 37 °C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.
-
Calculate the half-life (t½) of the conjugate in human plasma.
Signaling Pathway and Experimental Workflow
Quinoline derivatives are known to inhibit various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates this pathway, which is a common target for drugs developed using quinoline-based scaffolds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
The workflow for developing a targeted drug conjugate using a quinoline linker involves several key steps, from synthesis to biological evaluation.
Caption: A typical workflow for the development of an Antibody-Drug Conjugate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Progressive Hydrophobicity of Fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of Quinoline-Based vs. Non-Quinoline-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) with optimal efficacy and drug-like properties is of paramount importance. The choice of the "warhead" — the ligand that binds to the protein of interest (POI) — is a critical determinant of a PROTAC's performance. This guide provides a comparative analysis of PROTACs utilizing a quinoline-based scaffold versus those employing other, non-quinoline-based warheads for the degradation of a key therapeutic target, Bruton's Tyrosine Kinase (BTK).
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target for various B-cell malignancies and autoimmune diseases.[1][2] While several BTK inhibitors have been developed, the PROTAC approach offers the potential to overcome resistance mechanisms and improve upon the therapeutic window by inducing the degradation of the BTK protein rather than simple inhibition.[3]
This analysis will delve into the performance of different classes of BTK PROTACs, presenting key experimental data in a structured format, providing detailed experimental protocols for reproducibility, and visualizing relevant biological pathways and workflows. It is important to note that a direct head-to-head comparative study of quinoline-based and non-quinoline-based BTK PROTACs under identical experimental conditions is not yet available in the public domain. Therefore, this guide presents a compilation and analysis of data from individual studies to draw informative comparisons.
Performance Data of BTK PROTACs
The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein, commonly quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as their effect on cell viability (IC50). The following tables summarize the performance of representative non-quinoline-based BTK PROTACs.
Non-Quinoline-Based BTK PROTACs
Table 1: Performance of Ibrutinib-Based BTK PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| P13I | Pomalidomide (CRBN) | RAMOS | ~10 | >73 | 1.5 (HBL-1) | [4][5] |
| Compound 15 | Pomalidomide (CRBN) | RAW264.7 | 3.18 | 99.9 | - | [3] |
| MT-802 | Pomalidomide (CRBN) | MOLM-14 | 63.31 | >90 | - | [3] |
Table 2: Performance of Dasatinib-Based BTK PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| DDa-1 | DCAF1 Ligand | TMD8 | 90 | >90 | 1200 | [6] |
| SIAIS178 | VHL Ligand | K562 | 8.5 | >90 | 24 | [7] |
Table 3: Performance of Other Non-Quinoline-Based BTK PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | - | [8] |
| UBX-382 | Unspecified | Pomalidomide (CRBN) | TMD-8 | <10 | >90 | - | [9] |
While specific data for a quinoline-based BTK PROTAC is not available for a direct comparison, the development of potent and selective quinoline-based irreversible BTK inhibitors provides a strong rationale for their use as warheads in PROTAC design.[10] Such PROTACs would be expected to exhibit covalent binding to BTK, potentially influencing their degradation kinetics and duration of action.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these PROTACs operate, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow for evaluating BTK PROTACs.
Caption: The BTK signaling cascade downstream of the B-Cell Receptor.
Caption: A general workflow for the evaluation of BTK-targeting PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are protocols for key experiments used in the evaluation of BTK PROTACs.
Protocol 1: Western Blot for BTK Degradation
Objective: To quantify the levels of BTK protein in cells following treatment with a PROTAC.
Materials:
-
Appropriate B-cell lymphoma cell line (e.g., RAMOS, TMD-8)
-
Cell culture medium and supplements
-
BTK PROTAC compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add 4x Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control to determine the relative BTK protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BTK degradation on cell proliferation and viability.
Materials:
-
B-cell lymphoma cell line
-
96-well plates
-
Cell culture medium and supplements
-
BTK PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the BTK PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the PROTAC concentration.
Conclusion
The development of PROTACs as therapeutic agents is a highly dynamic area of research. The choice of the warhead is a critical parameter that dictates the potency, selectivity, and overall performance of the resulting degrader. While this guide has focused on the comparison of quinoline-based and non-quinoline-based scaffolds for targeting BTK, the principles and experimental approaches described are broadly applicable to the development of PROTACs for other protein targets. The provided data and protocols serve as a valuable resource for researchers in the field, enabling informed decisions in the design and evaluation of novel protein degraders. Further studies involving direct, side-by-side comparisons of PROTACs with different warheads will be instrumental in elucidating the structure-activity relationships that govern their efficacy.
References
- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis of protein degradation by "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" compounds
In the realm of targeted protein degradation, the precise evaluation of a compound's efficacy is paramount for advancing novel therapeutics. This guide provides a comparative framework for assessing protein degradation using Western blot analysis, a foundational technique in cell and molecular biology. While direct experimental data on "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" in protein degradation is not publicly available, this document will use a representative model of a novel small molecule degrader, referred to as "Compound Q," to illustrate the comparative analysis against a known proteolysis-targeting chimera (PROTAC) and a negative control.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new protein-degrading molecules. The principles and protocols outlined here provide a robust methodology for quantifying protein degradation and comparing the potency of different compounds.
Quantitative Comparison of Protein Degraders
The efficacy of a protein-degrading compound is typically determined by its ability to reduce the levels of a target protein in a dose-dependent manner. Key parameters for comparison include the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table presents a hypothetical comparison of Compound Q with a known PROTAC degrader (PROTAC-X) and a vehicle control.
| Compound | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Compound Q | Target Protein A | Human Cell Line 1 | 24 | 150 | 92 |
| PROTAC-X | Target Protein A | Human Cell Line 1 | 24 | 50 | 95 |
| Vehicle (DMSO) | Target Protein A | Human Cell Line 1 | 24 | N/A | 0 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway for Targeted Protein Degradation
Targeted protein degradation leverages the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome system.[1] Small molecule degraders, such as PROTACs, act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2]
Experimental Protocols
A standardized and well-documented protocol is crucial for obtaining reproducible and comparable results. The following section details a typical Western blot protocol for assessing protein degradation.
Cell Culture and Treatment
-
Cell Seeding : Plate an appropriate cell line expressing the protein of interest in 6-well plates.[2] Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO2.[2]
-
Compound Preparation : Prepare serial dilutions of the degrader compounds (e.g., Compound Q, PROTAC-X) and a vehicle control (e.g., DMSO) in complete cell culture medium.[2]
-
Cell Treatment : Treat the cells with the range of compound concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified duration (e.g., 24 hours).[1]
Cell Lysis and Protein Quantification
-
Cell Harvest : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[1][2]
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][2]
-
Lysate Collection : Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.[2]
-
Incubation and Clarification : Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification : Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[2]
Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples.[2] Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes.[1][2]
-
SDS-PAGE : Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]
-
Data Analysis : Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin).[1] Normalize the target protein band intensity to the corresponding loading control band for each sample.[2]
Alternative and Complementary Methods
While Western blotting is a robust method for validating protein degradation, other techniques can provide complementary or higher-throughput data.[1] In-Cell Western assays and luminescence-based reporter systems, for instance, can offer more quantitative and scalable solutions for large-scale screening campaigns.[1] However, Western blotting remains an indispensable tool for the initial characterization and visual confirmation of protein degradation.[1]
References
Comparative Guide to the Determination of DC50 and Dmax for Microbial Degraders of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation rate (Dmax) for microbial candidates capable of degrading the xenobiotic compound 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. Due to the limited publicly available data on the microbial degradation of this specific compound, this document outlines a standardized experimental workflow and data presentation format. This will enable researchers to generate, interpret, and compare data for newly isolated or engineered microorganisms.
Introduction to Xenobiotic Degradation and Key Performance Metrics
Xenobiotic compounds, such as this compound, are man-made chemicals that can persist in the environment. Microbial degradation is a promising and environmentally friendly approach to neutralize these compounds. The efficacy of a microbial degrader can be quantified by two key parameters:
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the xenobiotic compound at which a microbial culture achieves 50% of its maximum degradation rate. A lower DC50 value indicates a higher affinity and efficiency of the degradation system at lower substrate concentrations.
-
Dmax (Maximum Degradation Rate): The maximum rate at which a microbial culture can degrade the xenobiotic compound under specific conditions. This represents the saturation point of the metabolic pathway responsible
In vivo efficacy studies of "4,6,8-Trichloro-2-(trifluoromethyl)quinoline"-based degraders
A Comparative Guide to the In Vivo Efficacy of Novel Protein Degraders
Disclaimer: As of this writing, publicly available in vivo efficacy studies for degraders specifically based on the "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" building block are not available. This guide, therefore, provides a comprehensive framework for evaluating and comparing the in vivo performance of novel proteolysis-targeting chimeras (PROTACs), using established methodologies and data from exemplar studies in the field. This document is intended to serve as a blueprint for researchers, scientists, and drug development professionals on how such a novel degrader would be assessed against alternative therapies.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic approach that, instead of merely inhibiting a target protein, co-opts the cell's natural disposal machinery to induce its complete degradation.[1] These heterobifunctional molecules are composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for destruction by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade multiple protein copies.[1][2] This mechanism offers the potential for more profound and durable target suppression compared to traditional inhibitors.
Caption: PROTAC-mediated protein degradation pathway.
Framework for In Vivo Efficacy Comparison
The definitive test of a novel degrader's potential is its performance in a living system. In vivo studies are crucial for establishing pharmacokinetic (PK) and pharmacodynamic (PD) relationships and for assessing anti-tumor efficacy in relevant disease models.[3][] A typical evaluation involves comparing the novel degrader to both a vehicle control and a standard-of-care inhibitor targeting the same pathway.
Data Presentation: Summarizing In Vivo Efficacy
Quantitative data from in vivo studies should be presented clearly to allow for direct comparison. Below are example tables summarizing key efficacy and pharmacodynamic endpoints from a hypothetical xenograft study comparing a novel PROTAC ("New_Degrader_X") against a known inhibitor.
Table 1: Comparative Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 20 mg/kg, PO, QD | 1502 ± 210 | - | +2.5 |
| Standard Inhibitor | 50 mg/kg, PO, QD | 850 ± 155 | 43.4 | -1.8 |
| New_Degrader_X | 20 mg/kg, PO, QD | 375 ± 98 | 75.0 | +1.5 |
| New_Degrader_X | 50 mg/kg, PO, QD | 150 ± 65 | 90.0 | -0.5 |
Data are represented as mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.
Table 2: Pharmacodynamic Analysis of Target Protein Levels in Tumor Tissue
| Treatment Group | Time Point (post-final dose) | Mean Target Protein Level (% of Vehicle) |
| Vehicle Control | 24h | 100 ± 12 |
| Standard Inhibitor | 24h | 95 ± 15 |
| New_Degrader_X (20 mg/kg) | 24h | 22 ± 8 |
| New_Degrader_X (50 mg/kg) | 24h | <10 |
Protein levels are quantified from tumor lysates via Western Blot or ELISA and normalized to a loading control.
Experimental Protocols
Detailed, reproducible protocols are essential for the validation of findings. Below is a generalized protocol for a subcutaneous xenograft study, which is a standard model for evaluating anti-cancer agents.[1][5]
Caption: A typical workflow for an in vivo PROTAC efficacy study.
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for evaluating a novel PROTAC in an immunodeficient mouse model bearing human-derived tumors.[1][5]
-
Animal and Cell Line Selection:
-
Tumor Implantation:
-
Culture the selected cancer cells under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium (e.g., PBS). A 1:1 mixture with Matrigel may be used to aid initial tumor establishment.[1]
-
Subcutaneously inject approximately 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.[1]
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow to a palpable size, typically 100-200 mm³.[1][7]
-
Measure tumor volume 2-3 times per week using digital calipers. The volume is calculated using the formula: Volume = (Width² x Length) / 2 .[1][7]
-
Monitor the body weight and general health of the animals throughout the study as an indicator of toxicity.[1][5]
-
-
Drug Formulation and Administration:
-
Prepare the PROTAC formulation. Due to the physicochemical properties of many PROTACs (high molecular weight, poor solubility), specific vehicles are often required. A common example for parenteral administration is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[1] For oral administration, formulations like 0.5% methylcellulose in water may be used.[7]
-
Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle, Standard Inhibitor, Novel PROTAC at various doses).[1]
-
Administer the formulations via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, every three days).[1]
-
-
Endpoint Analysis:
-
At the end of the study (a predetermined time point or when tumors in the control group reach a specific size), euthanize the mice.
-
Excise and weigh the tumors.
-
Collect blood for pharmacokinetic (PK) analysis and tumors/other tissues for pharmacodynamic (PD) analysis.[1]
-
Pharmacodynamic Analysis: Western Blot of Tissue Lysates
This protocol is used to quantify the level of the target protein in tissues collected at the end of the in vivo study, providing direct evidence of degrader activity.
-
Tissue Homogenization:
-
Excised tissues (e.g., tumors) should be immediately flash-frozen in liquid nitrogen and stored at -80°C to preserve protein integrity.[8]
-
Weigh a portion of the frozen tissue (~50 mg) and homogenize it on ice in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[9]
-
-
Lysate Preparation:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the BCA protein assay to ensure equal loading on the gel.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-50 µg) onto an SDS-PAGE gel for electrophoretic separation.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Pharmacodynamic Analysis: Immunohistochemistry (IHC)
IHC provides spatial information on protein expression within the tissue architecture, complementing the quantitative data from Western blotting.
-
Tissue Preparation:
-
Fix freshly excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin (FFPE).[7]
-
Cut thin sections (e.g., 5 µm) from the FFPE blocks and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antibody epitope, often using heat-induced methods (HIER) in a citrate or EDTA buffer.[11]
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against the target protein.[7][11]
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP).[7][11]
-
Add a chromogenic substrate (e.g., DAB), which will produce a colored precipitate at the site of the antigen-antibody complex.[11]
-
Counterstain with hematoxylin to visualize cell nuclei.[7]
-
-
Analysis:
-
Analyze the slides under a microscope to assess the intensity and distribution of the target protein staining within the tumor tissue, comparing treated groups to the vehicle control.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western Blot protocol [slack.protocols.io:8443]
- 11. ptglab.com [ptglab.com]
Head-to-head comparison of different E3 ligase handles with "4,6,8-Trichloro-2-(trifluoromethyl)quinoline"
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase recruiter is a critical decision in the design of potent and selective protein degraders. This guide provides an objective comparison of the performance of commonly used E3 ligase handles, supported by experimental data. A search for information on "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" as an E3 ligase handle did not yield any specific results connecting this molecule to a particular E3 ligase or its use in targeted protein degradation.
Therefore, this guide will focus on a head-to-head comparison of the most well-established E3 ligase handles: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
Introduction to Targeted Protein Degradation and E3 Ligase Handles
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and an E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
The choice of the E3 ligase and its corresponding ligand, or "handle," is a crucial factor that significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for TPD due to the availability of well-characterized small molecule ligands.[1][2]
Comparative Analysis of E3 Ligase Handles
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, the stability and cooperativity of the ternary complex, and the efficiency of target degradation (measured by DC50 and Dmax values). This section provides a comparative overview of the most prominent E3 ligase handles.
Data Presentation: Quantitative Comparison of E3 Ligase Handles
The following table summarizes key performance indicators for PROTACs utilizing different E3 ligase handles against the well-characterized target, Bromodomain-containing protein 4 (BRD4). It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the performance of a PROTAC is highly dependent on the specific target, linker, and cellular context.
| E3 Ligase Handle | PROTAC Example | Target | Cell Line | Binding Affinity (Kd) to E3 Ligase | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| CRBN | dBET1 | BRD4 | MV4;11 | Pomalidomide: ~1.8 µM | - | 8 | >98 | [3] |
| ARV-825 | BRD4 | RS4;11 | Pomalidomide: ~1.8 µM | - | <1 | >95 | [3] | |
| VHL | MZ1 | BRD4 | HeLa | VH032: ~200 nM | 5.8 | 29 | >90 | [3] |
| ARV-771 | BRD4 | 22Rv1 | VH032: ~200 nM | - | <1 | >95 | [3] | |
| MDM2 | A1874 | BRD4 | HCT116 | Nutlin-3a: ~90 nM | - | 32 | ~98 | [4][5] |
| IAP | - | BRD4 | - | - | - | - | - | - |
In-Depth Look at E3 Ligase Handles
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[7] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
-
Advantages: CRBN ligands are generally small, possess good drug-like properties, and form stable ternary complexes.[8] CRBN is expressed in the nucleus and cytoplasm, making it suitable for a wide range of targets.[8]
-
Disadvantages: The binding of some CRBN-based PROTACs can be affected by the "hook effect," where high concentrations lead to the formation of binary complexes (PROTAC-CRBN or PROTAC-target) rather than the productive ternary complex, reducing degradation efficiency.
von Hippel-Lindau (VHL)
VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[9] Small molecule VHL ligands are derived from the natural substrate, hypoxia-inducible factor 1α (HIF-1α).
-
Advantages: VHL-based PROTACs can be highly potent and often exhibit positive cooperativity in ternary complex formation, leading to enhanced stability and degradation.[10]
-
Disadvantages: VHL ligands are often larger and more peptidic in nature compared to CRBN ligands, which can pose challenges for cell permeability and oral bioavailability.[8] VHL is predominantly located in the cytoplasm, which might be a limitation for exclusively nuclear targets.[8]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase that is a key negative regulator of the p53 tumor suppressor.[11] Ligands for MDM2, such as nutlin derivatives, can be used to recruit this E3 ligase.
-
Advantages: Recruiting MDM2 offers a unique therapeutic opportunity, as it can lead to the simultaneous degradation of the target protein and stabilization of p53, providing a synergistic anti-cancer effect.[4]
-
Disadvantages: MDM2-based PROTACs have sometimes been found to be less effective at degrading their target proteins compared to their CRBN and VHL counterparts.[8][12][13][14] Their success is highly dependent on the specific PROTAC design and cellular context.
Inhibitors of Apoptosis Proteins (IAPs)
IAPs are a family of E3 ligases that play a role in cell death and survival pathways. Small molecule IAP antagonists can be used as handles in PROTACs.
-
Advantages: IAP-based PROTACs may offer a way to overcome resistance mechanisms associated with CRBN or VHL.
-
Disadvantages: The development of IAP-based PROTACs is a less established area compared to CRBN and VHL recruiters, with a more limited number of published examples and a less predictable structure-activity relationship.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 13. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
A Comparative Guide to the Structure-Activity Relationship of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline analogs, with a particular focus on derivatives related to 4,6,8-trichloro-2-(trifluoromethyl)quinoline. While specific comprehensive SAR studies on this exact molecule are limited in publicly available literature, this document synthesizes data from various studies on structurally similar polychlorinated and trifluoromethylated quinolines to elucidate their potential as anticancer agents. The information presented is intended to guide further research and drug development in this area.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1][2] The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, has been a successful strategy in developing potent quinoline-based therapeutic candidates.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and the binding affinity of compounds to their biological targets.[1]
Structure-Activity Relationship Insights
Analysis of various quinoline derivatives provides valuable insights into the structural requirements for anticancer activity. The presence and position of chloro and trifluoromethyl groups on the quinoline ring, as well as the nature of substituents at other positions, significantly influence cytotoxicity.
Key SAR Observations:
-
Trifluoromethyl Group: The -CF3 group, particularly at the C2 position, is often associated with potent biological activity.[3] Derivatives containing two trifluoromethyl groups have shown slightly higher in vitro antimalarial activity than compounds with one.[4] In some anticancer studies, trifluoro derivatives displayed substantial potency.[5]
-
Chloro Substituents: Chlorine atoms at various positions on the quinoline ring modulate the anticancer and antiparasitic activities.[1] For instance, in a series of 4-aminoquinoline derivatives, the 7-chloro substitution led to a drastic increase in cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine.[6]
-
Substituents at C4-position: The nature of the substituent at the C4-position is critical. Amino side chain substituents at this position have been shown to facilitate the antiproliferative activity of this class of compounds.[7]
-
Lipophilicity: A correlation between lipophilicity and cytotoxic effects has been observed in some series of quinoline derivatives, with more lipophilic compounds showing better activity against certain cancer cell lines.[8]
Comparative Anticancer Activity of Quinoline Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected quinoline analogs with chloro and/or trifluoromethyl substitutions against various human cancer cell lines. This data, gathered from multiple sources, provides a basis for comparing the potency of different substitution patterns.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound ID | 7-Position Substituent | Cancer Cell Line | GI50 (µM) | Reference |
| 5 | -Cl | MDA-MB-468 | 8.73 | [6] |
| 6 | -F | MDA-MB-468 | 11.47 | [6] |
| 7 | -CF3 | MDA-MB-468 | 12.85 | [6] |
| 8 | -OCH3 | MDA-MB-468 | 14.09 | [6] |
| Chloroquine | -Cl | MDA-MB-468 | >50 | [6] |
Table 2: Cytotoxicity of Various Trifluoromethyl-Substituted Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline Derivative | Promyelocytic Leukemia (HL-60) | 10 ± 2.5 | [9] |
| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | Not Specified | 5 to 8 (nM) | [3] |
| 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine | Breast (MCF7) | More active than Chloroquine | [4] |
| Quinoline-derived trifluoromethyl alcohol (Compound 2) | Not Specified | 14.14 (LC50) | [10] |
Postulated Mechanisms of Action & Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their interaction with key cellular targets and signaling pathways involved in cell proliferation, survival, and angiogenesis. Based on studies of structurally related compounds, potential mechanisms for this compound analogs include the inhibition of protein kinases and disruption of DNA replication.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoline-based anticancer agents function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt pathway, which are crucial for tumor angiogenesis and cell proliferation.[9]
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by quinoline analogs.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by quinoline analogs.
Experimental Protocols
The following section details a standard methodology for evaluating the in vitro anticancer activity of novel compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[9] Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[11]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available data, although not specific to a comprehensive SAR study of this compound, strongly suggests that this class of compounds holds significant potential for the development of novel anticancer agents. The presence of both multiple chloro substituents and a trifluoromethyl group on the quinoline scaffold is a promising combination for potent biological activity. Further synthesis and evaluation of a focused library of analogs are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical development. The experimental protocols and pathway analyses provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" against known degrader building blocks
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the performance of novel degrader building blocks against established alternatives. Using "4,6,8-Trichloro-2-(trifluoromethyl)quinoline" as a case study, we outline the necessary experimental data, protocols, and analytical approaches for a thorough evaluation.
While "this compound" is classified as a protein degrader building block, publicly available performance data is limited.[1] This guide, therefore, serves as a methodological template for researchers to generate and compare their own data for this and other novel building blocks. The provided data for known degrader building blocks—targeting von Hippel-Lindau (VHL), Cereblon (CRBN), and Inhibitor of Apoptosis Proteins (IAP)—are representative examples from the literature and should be used as a reference for comparison.
Quantitative Performance of Known Degrader Building Blocks
The efficacy of a degrader building block is ultimately determined by the performance of the resulting PROTAC (Proteolysis Targeting Chimera) or molecular glue. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][3] The following tables summarize representative performance data for PROTACs utilizing well-established E3 ligase ligands.
Table 1: Performance of VHL-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | H661, H838 | 8, 23 | >90 |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 | Not Reported |
| VH032-based PROTAC | Representative | Varies | Varies | Varies |
Note: Data is compiled from various sources and experimental conditions may vary.[4][5][6]
Table 2: Performance of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 | >90 |
| Pomalidomide-based PROTAC | Representative | Varies | Varies | Varies |
| Lenalidomide-based PROTAC | IKZF1/3 | Multiple Myeloma | 8.7 (Pomalidomide) | >95 (Pomalidomide) |
Note: Data is compiled from various sources and experimental conditions may vary.[6][7][8][9][10][11][12][13][14][15]
Table 3: Performance of IAP-Based PROTACs (SNIPERs)
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| SNIPER(ERα)-87 | ERα | MCF-7 | < 3 | >90 |
| SNIPER-6 | BCR-ABL | K562 | ~30 | >90 |
| SNIPER-19/20 | CDK4/6 | MM.1S | Not Reported | >77 at 100 nM |
Note: Data is compiled from various sources and experimental conditions may vary.[1][16][17][18][19]
Visualizing the Path to Protein Degradation
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting performance data.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons, standardized experimental protocols are essential.
Determination of DC50 and Dmax
This protocol outlines the steps to determine the potency and efficacy of a PROTAC in a cellular context.
a. Cell Culture and Treatment:
-
Seed the desired cell line in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound.
-
Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
c. Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[3][16]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.[3]
Caption: Standard workflow for DC50 and Dmax determination.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to facilitate the ubiquitination of the target protein in a cell-free system.[5][20]
a. Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the recombinant target protein.
-
Add the PROTAC compound at various concentrations.
-
Initiate the reaction by incubating at 30-37°C for 1-2 hours.
b. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein to detect higher molecular weight bands corresponding to the poly-ubiquitinated protein.[5]
Ternary Complex Formation Assay
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful degradation.[21] Various biophysical assays can be used to characterize this interaction.
a. Co-Immunoprecipitation (Co-IP):
-
Transfect cells to express tagged versions of the target protein and/or the E3 ligase.
-
Treat the cells with the PROTAC or a vehicle control.
-
Lyse the cells and perform an immunoprecipitation using an antibody against one of the tagged proteins.
-
Elute the protein complexes and analyze the eluate by Western blotting for the presence of the other components of the ternary complex.[22]
b. Biophysical Methods (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC):
-
These techniques can provide quantitative data on the binding affinities and kinetics of the binary (PROTAC-Target, PROTAC-E3) and ternary complex interactions.
-
For SPR, one protein is immobilized on a sensor chip, and the binding of the other components is measured.
-
ITC directly measures the heat changes upon binding to determine thermodynamic parameters.[10]
Caption: Logical workflow for ternary complex evaluation.
By systematically applying these experimental protocols and comparing the resulting data to established benchmarks, researchers can effectively evaluate the potential of "this compound" and other novel degrader building blocks, thereby accelerating the development of new targeted protein degradation therapies.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure as a chlorinated and trifluoromethylated quinoline derivative, this compound must be treated as hazardous waste. Adherence to the following procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
I. Immediate Safety and Hazard Information
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Class | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Eye Protection: Chemical safety goggles or a face shield must be worn.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][6] |
| General Handling | - | Protective Clothing: A full-length lab coat should be worn to prevent skin contact.[1][3] |
II. Detailed Disposal Protocol
The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended and potentially dangerous reactions.
-
Solid Waste:
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used in the solution.[3]
-
-
Contaminated Labware and Debris:
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled to ensure safe handling and disposal.
-
Label the container with the words "Hazardous Waste." [3]
-
Clearly write the full chemical name: "this compound." [3]
-
List all components of a liquid waste solution with their approximate percentages.[3]
-
Include any associated hazard symbols (e.g., "Toxic," "Irritant," "Environmental Hazard").[4][6]
Step 3: Storage of Hazardous Waste
Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
Ensure the storage area is cool, dry, and well-ventilated.[2][6]
-
The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[3]
Step 4: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3]
-
A recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] However, the final disposal method will be determined by the licensed disposal company in accordance with local, state, and federal regulations.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data for structurally similar compounds. It is not a substitute for a formal risk assessment and the specific guidance of your institution's Environmental Health and Safety department. Always consult with your EHS department and refer to all applicable local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling 4,6,8-Trichloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. The following procedures are designed to ensure personal safety and environmental protection in the laboratory.
Hazard Profile and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1][3] For extended contact, consider double gloving or using heavier-duty gloves.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Eye Protection: Chemical safety goggles are mandatory.[1][4] A face shield should be worn in addition to goggles when there is a splash hazard.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] | Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6] If dust or aerosols may be generated, a NIOSH-approved respirator is required.[4] |
| General Handling | - | Protective Clothing: A lab coat must be worn to prevent skin contact.[4][7] Ensure long pants and closed-toe shoes are worn.[7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[6]
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
The work area should be clean and free of incompatible materials.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling the Compound :
-
In Case of a Spill :
-
Ensure the area is well-ventilated and restrict access.[1]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[1]
-
For liquid spills (if in solution), use an inert absorbent material to contain the spill.[1]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation and Collection :
-
Immediately upon completion of experimental work, segregate waste containing this compound.
-
Solid Waste: Place any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and properly labeled container for halogenated organic liquid waste. Do not empty into drains.[1]
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage and Final Disposal :
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
The container must be disposed of through a licensed hazardous waste disposal contractor.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]
-
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
